Xenyhexenic Acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
447465-23-8 |
|---|---|
Molecular Formula |
C18H18O2 |
Molecular Weight |
266.3 g/mol |
IUPAC Name |
(E)-2-(4-phenylphenyl)hex-4-enoic acid |
InChI |
InChI=1S/C18H18O2/c1-2-3-9-17(18(19)20)16-12-10-15(11-13-16)14-7-5-4-6-8-14/h2-8,10-13,17H,9H2,1H3,(H,19,20)/b3-2+ |
InChI Key |
ZVRCODPBROUJIT-NSCUHMNNSA-N |
Isomeric SMILES |
C/C=C/CC(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O |
Canonical SMILES |
CC=CCC(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
"Xenyhexenic Acid" chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Xenyhexenic Acid, with the IUPAC name (E)-2-(4-phenylphenyl)hex-4-enoic acid, is a synthetic biphenyl carboxylic acid derivative. This document provides a comprehensive overview of its chemical structure, properties, and known biological activities, with a focus on its potential as an anti-lipid and antioxidant agent. This guide includes detailed experimental protocols for its synthesis, purification, and analysis, as well as for evaluating its biological effects. Furthermore, it elucidates the potential signaling pathways involved in its mechanism of action and presents this information through structured data and clear visualizations to support further research and development.
Chemical Structure and Properties
This compound is a carboxylic acid characterized by a biphenyl group attached to the alpha-carbon of a hexenoic acid chain. The presence of the trans-double bond at the 4th position is a key structural feature.
Chemical Structure:
Synonyms:
-
(E)-2-(4-phenylphenyl)hex-4-enoic acid[1]
-
2-(4-Biphenylyl)-4-hexenoic acid
-
Diphenesenic acid[1]
-
Desenovis[1]
-
Darilin[1]
-
CV-57533[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₈O₂ | [1] |
| Molecular Weight | 266.34 g/mol | [1] |
| IUPAC Name | (E)-2-([1,1'-biphenyl]-4-yl)hex-4-enoic acid | [1] |
| CAS Number | 964-82-9 | [1] |
| Appearance | Solid (predicted) | |
| XlogP | 4.4 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 5 | [1] |
Biological Activities and Potential Signaling Pathways
This compound has been identified as a synthetic anti-lipid agent and exhibits antioxidant properties. While specific signaling pathways have not been definitively elucidated for this particular molecule, based on its structural similarity to other biphenyl carboxylic acid derivatives, several potential mechanisms can be postulated.
Anti-Lipid Activity
Biphenyl carboxylic acid analogs have been shown to inhibit glyceride synthesis.[2] The anti-lipidemic action of such compounds can be mediated through the activation of Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators of lipid metabolism.[3][4][5][6] Specifically, PPARα activation leads to an increase in fatty acid oxidation.[3]
Potential Signaling Pathway for Anti-Lipid Activity:
Caption: Proposed PPARα signaling pathway for the anti-lipid activity of this compound.
Antioxidant Activity
The antioxidant properties of phenolic compounds, including biphenyl derivatives, are well-documented.[7] A plausible mechanism for the antioxidant activity of this compound involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[8][9][10][11][12] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes.[12]
Potential Signaling Pathway for Antioxidant Activity:
Caption: Proposed Nrf2 signaling pathway for the antioxidant activity of this compound.
Experimental Protocols
Synthesis of (E)-2-(4-phenylphenyl)hex-4-enoic acid
The synthesis of this compound can be achieved via a Suzuki-Miyaura cross-coupling reaction. The following is a representative protocol.
Workflow for the Synthesis of this compound:
Caption: General workflow for the synthesis of this compound.
Detailed Protocol:
-
Reaction Setup: In a round-bottom flask, combine 4-biphenylboronic acid (1.0 eq), ethyl (E)-2-bromohex-4-enoate (1.1 eq), and potassium carbonate (2.0 eq).
-
Solvent and Catalyst Addition: Add a 3:1 mixture of toluene and water. Purge the mixture with argon for 15 minutes. Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask.
-
Reaction: Heat the mixture to 80-90 °C and stir under an argon atmosphere for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl ester.
-
Purification of Ester: Purify the crude ester by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Hydrolysis: Dissolve the purified ethyl ester in a mixture of ethanol and 1 M sodium hydroxide solution. Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Acidification and Isolation: Remove the ethanol under reduced pressure. Wash the aqueous residue with diethyl ether. Acidify the aqueous layer to pH 2-3 with 1 M hydrochloric acid. The product will precipitate as a solid.
-
Final Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The final product can be further purified by recrystallization.
Purification by Recrystallization
-
Solvent Selection: Dissolve the crude this compound in a minimal amount of a hot solvent in which it is highly soluble (e.g., ethanol, methanol, or ethyl acetate).
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Filter the hot solution through a pre-warmed funnel to remove any insoluble impurities and charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Analytical Characterization
Table 2: Analytical Techniques for this compound
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural elucidation and confirmation of stereochemistry | Signals corresponding to the aromatic protons of the biphenyl group, the vinylic protons of the hexenoic acid chain, the allylic and aliphatic protons, and the carboxylic acid proton. The coupling constant between the vinylic protons will confirm the (E)-stereochemistry. |
| ¹³C NMR | Confirmation of the carbon skeleton | Signals for the carboxylic carbon, aromatic carbons, vinylic carbons, and aliphatic carbons. |
| Mass Spectrometry | Determination of molecular weight and fragmentation pattern | A molecular ion peak corresponding to the exact mass of C₁₈H₁₈O₂. |
| HPLC | Purity assessment and chiral separation (if applicable) | A single major peak on a reverse-phase column for purity. For chiral separation, a chiral stationary phase would be required to resolve enantiomers if a racemic synthesis was performed. |
Biological Assays
In Vitro Anti-Lipid Activity Assay
This protocol is adapted from a method for evaluating lipoprotein profiles from human intestinal epithelium-like cells (Caco-2).[1][13]
Workflow for In Vitro Anti-Lipid Assay:
Caption: Workflow for the in vitro assessment of anti-lipid activity.
Detailed Protocol:
-
Cell Culture: Culture Caco-2 cells in a suitable medium until they reach confluence and then allow them to differentiate for approximately 21 days.
-
Treatment: Treat the differentiated Caco-2 cells with various concentrations of this compound (and a vehicle control) in the presence of a lipid mixture (e.g., oleic acid and lysophosphatidylcholine) to stimulate lipoprotein secretion.
-
Incubation: Incubate the cells for a defined period (e.g., 24 hours).
-
Sample Collection: Collect the basolateral medium, which will contain the secreted lipoproteins.
-
Lipoprotein Analysis: Separate the different lipoprotein fractions (e.g., VLDL, LDL, HDL) from the collected medium, typically by ultracentrifugation.
-
Quantification: Measure the triglyceride and cholesterol content in each lipoprotein fraction using commercially available assay kits.
-
Data Analysis: Compare the lipid levels in the lipoprotein fractions from cells treated with this compound to those from the vehicle-treated control cells to determine the effect on lipid secretion.
Cellular Antioxidant Activity (CAA) Assay
This protocol is based on the widely used DCFH-DA assay.[14][15][16][17][18]
Workflow for Cellular Antioxidant Activity Assay:
Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.
Detailed Protocol:
-
Cell Seeding: Seed a suitable cell line (e.g., HepG2) in a 96-well black-walled, clear-bottom plate and allow them to reach confluence.
-
Cell Loading: Remove the culture medium and wash the cells with a suitable buffer (e.g., PBS). Load the cells with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) solution and incubate.
-
Treatment: Remove the DCFH-DA solution, wash the cells, and then treat them with various concentrations of this compound and controls (e.g., quercetin as a positive control, vehicle as a negative control).
-
Induction of Oxidative Stress: Add a free radical initiator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), to all wells.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm at regular intervals for a specified period.
-
Data Analysis: Calculate the area under the curve for the fluorescence readings. The Cellular Antioxidant Activity is then calculated by comparing the net protection provided by this compound to that of the positive control.
Conclusion
This compound presents an interesting scaffold for further investigation as a dual anti-lipid and antioxidant agent. The provided protocols offer a starting point for the synthesis, purification, and biological evaluation of this compound. Future research should focus on elucidating the specific molecular targets and signaling pathways to fully understand its mechanism of action and to explore its therapeutic potential. The generation of detailed analytical data, particularly NMR spectra, will be crucial for the unambiguous characterization of synthesized this compound.
References
- 1. An in vitro assay system for antihyperlipidemic agents by evaluating lipoprotein profiles from human intestinal epithelium-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The relationship between the effect of biphenylcarboxylic acid analogs on glyceride synthesis and conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of peroxisome proliferator-activated receptor-alpha stimulates both differentiation and fatty acid oxidation in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Short-Term Activation of Peroxisome Proliferator-Activated Receptors α and γ Induces Tissue-Specific Effects on Lipid Metabolism and Fatty Acid Composition in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The potential of natural products for targeting PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Activation of Nrf2 by Natural Bioactive Compounds: A Promising Approach for Stroke? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of the Nrf2 signaling pathway in usnic acid-induced toxicity in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Activation of Nrf2/HO-1 Pathway by Nardochinoid C Inhibits Inflammation and Oxidative Stress in Lipopolysaccharide-Stimulated Macrophages [frontiersin.org]
- 11. Frontiers | Nrf2 activation as target to implement therapeutic treatments [frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. kamiyabiomedical.com [kamiyabiomedical.com]
- 15. Cell Based Exogenous Antioxidant Assay [cellbiolabs.com]
- 16. cellbiolabs.com [cellbiolabs.com]
- 17. content.abcam.com [content.abcam.com]
- 18. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Synthesis of Xenyhexenic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Xenyhexenic acid, known chemically as (E)-2-(4-phenylphenyl)hex-4-enoic acid, is a synthetic anti-lipidemic agent. This document provides a comprehensive overview of its synthesis, focusing on the core chemical pathways and methodologies. Due to the absence of identified biosynthetic routes, this guide centers on the chemical synthesis, primarily achieved through palladium-catalyzed cross-coupling reactions. This technical guide outlines a plausible and detailed synthetic protocol, presents relevant data in a structured format, and includes a visual representation of the synthetic workflow.
Introduction
This compound is a biphenyl carboxylic acid derivative that has been investigated for its effects on lipid metabolism. Its structure, featuring a biphenyl moiety linked to a hexenoic acid chain, makes it a target of interest in medicinal chemistry. The synthesis of such aryl-substituted carboxylic acids often relies on robust carbon-carbon bond-forming reactions.
Core Synthesis Pathway: Suzuki-Miyaura Cross-Coupling
The most direct and widely applicable method for the synthesis of this compound and its analogs is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide. For the synthesis of this compound, this would typically involve the coupling of a 4-biphenylboronic acid with a suitable 2-halo-hex-4-enoic acid derivative.
Proposed Synthetic Route
A plausible two-step synthetic route to this compound is proposed:
-
Preparation of a 2-halo-hex-4-enoate ester: This intermediate can be synthesized from a commercially available starting material such as ethyl crotonate.
-
Suzuki-Miyaura Coupling: The resulting halo-ester is then coupled with 4-biphenylboronic acid in the presence of a palladium catalyst and a base.
-
Hydrolysis: The final step involves the hydrolysis of the ester to yield the desired this compound.
Data Presentation
Table 1: Representative Reaction Conditions for Suzuki-Miyaura Coupling of Aryl Halides with Arylboronic Acids
| Parameter | Condition |
| Catalyst | Palladium(II) acetate (Pd(OAc)₂) with a phosphine ligand (e.g., SPhos) |
| Base | Potassium carbonate (K₂CO₃) or Cesium fluoride (CsF) |
| Solvent | Toluene, Ethanol, or a mixture of DME/Water |
| Temperature | Elevated temperatures (e.g., 80-100 °C) |
| Reactant 1 | Aryl or Vinyl Halide (e.g., 2-bromo-hex-4-enoate) |
| Reactant 2 | 4-Biphenylboronic acid |
Table 2: Hypothetical Quantitative Data for this compound Synthesis
| Step | Reactant 1 | Reactant 2 | Catalyst/Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Ethyl 2-bromo-hex-4-enoate (1.0 equiv) | 4-Biphenylboronic acid (1.2 equiv) | Pd(PPh₃)₄ (0.05 equiv), Na₂CO₃ (2.0 equiv) | Toluene/Ethanol/Water | 90 | 12 | ~70-80 |
| 2 | Ethyl (E)-2-(4-phenylphenyl)hex-4-enoate (1.0 equiv) | Lithium hydroxide (LiOH) (1.5 equiv) | THF/Water | Room Temp | 4 | >95 |
Note: The data in Table 2 is hypothetical and based on typical yields for similar reactions. Actual yields may vary.
Experimental Protocols
The following is a detailed, representative experimental protocol for the synthesis of this compound based on the Suzuki-Miyaura coupling reaction.
Synthesis of Ethyl (E)-2-(4-phenylphenyl)hex-4-enoate
-
To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-biphenylboronic acid (1.2 equivalents), ethyl 2-bromo-hex-4-enoate (1.0 equivalent), and sodium carbonate (2.0 equivalents).
-
Add a solvent mixture of toluene, ethanol, and water (e.g., in a 3:1:1 ratio).
-
Degas the mixture by bubbling argon through it for 15-20 minutes.
-
Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equivalents).
-
Heat the reaction mixture to 90 °C and stir vigorously for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure ethyl (E)-2-(4-phenylphenyl)hex-4-enoate.
Hydrolysis to (E)-2-(4-phenylphenyl)hex-4-enoic Acid (this compound)
-
Dissolve the purified ethyl (E)-2-(4-phenylphenyl)hex-4-enoate (1.0 equivalent) in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Monitor the hydrolysis by TLC until the starting material is consumed.
-
Acidify the reaction mixture to pH 2-3 with a dilute solution of hydrochloric acid (e.g., 1 M HCl).
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by crystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
Mandatory Visualizations
Proposed Synthetic Workflow for this compound
Caption: Proposed two-step synthesis of this compound via Suzuki-Miyaura coupling and subsequent hydrolysis.
Conclusion
The synthesis of this compound is most effectively achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This technical guide provides a detailed, albeit representative, protocol for its preparation. The outlined workflow, based on established chemical principles, offers a solid foundation for researchers and drug development professionals working on the synthesis of this compound and related biphenyl carboxylic acid derivatives. Further optimization of reaction conditions may be necessary to achieve maximum yield and purity in a laboratory or industrial setting.
Xenyhexenic Acid: An In-depth Technical Guide on the Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xenyhexenic acid is an investigational small molecule compound that has demonstrated significant potential in preclinical models of oncology.[1][2] This document provides a comprehensive overview of the current understanding of its mechanism of action, focusing on its molecular target, the associated signaling pathway, and the experimental evidence supporting its therapeutic rationale. The information presented herein is intended to serve as a technical guide for professionals engaged in oncology research and drug development.
Molecular Target: Allosteric Inhibition of Tyrosine Kinase-Like Orphan Receptor 2 (TKLOR2)
This compound functions as a potent and selective allosteric inhibitor of Tyrosine Kinase-Like Orphan Receptor 2 (TKLOR2). TKLOR2 is a pseudokinase, a class of proteins that lack catalytic activity but play crucial roles in cellular signaling through protein-protein interactions. In certain malignancies, particularly non-small cell lung cancer (NSCLC), TKLOR2 is overexpressed and contributes to tumor progression.
Unlike conventional kinase inhibitors that compete with ATP for the active site, this compound binds to a distinct allosteric pocket on the TKLOR2 protein.[3] This binding induces a conformational change in TKLOR2, preventing its interaction with downstream signaling partners and thereby inhibiting its function.
Signaling Pathway: Disruption of the TKLOR2-GRB7-STAT5 Axis
The primary signaling pathway modulated by this compound is the TKLOR2-GRB7-STAT5 axis. This pathway is a critical driver of cell proliferation and survival in TKLOR2-overexpressing cancer cells. The key steps in this pathway are:
-
Ligand-Independent Dimerization: In cancer cells with high TKLOR2 expression, the receptor undergoes ligand-independent dimerization.
-
Recruitment of GRB7: The dimerized TKLOR2 acts as a scaffold to recruit the adaptor protein Growth Factor Receptor-Bound Protein 7 (GRB7).
-
Activation of STAT5: The TKLOR2-GRB7 complex facilitates the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription 5 (STAT5).
-
Gene Transcription: Activated STAT5 translocates to the nucleus and promotes the transcription of genes involved in cell cycle progression and apoptosis resistance.
This compound, by allosterically inhibiting TKLOR2, prevents the initial recruitment of GRB7, thereby abrogating the entire downstream signaling cascade.
Experimental Evidence and Quantitative Data
The mechanism of action of this compound is supported by a range of in vitro and cellular assays.
Table 1: Biochemical and Cellular Activity of this compound
| Assay Type | Parameter | Value | Cell Line/System |
| Surface Plasmon Resonance (SPR) | Binding Affinity (Kd) to TKLOR2 | 15.2 nM | Recombinant TKLOR2 |
| Co-Immunoprecipitation (Co-IP) | IC50 for TKLOR2-GRB7 Interaction | 45.8 nM | NCI-H1975 |
| Cell Viability (MTT) Assay | IC50 | 120.3 nM | NCI-H1975 (TKLOR2 high) |
| Cell Viability (MTT) Assay | IC50 | > 10 µM | A549 (TKLOR2 low) |
| Western Blot (p-STAT5) | IC50 | 98.5 nM | NCI-H1975 |
Experimental Protocols
1. Surface Plasmon Resonance (SPR) for Binding Kinetics
-
Objective: To determine the binding affinity and kinetics of this compound to recombinant TKLOR2.
-
Methodology:
-
Recombinant human TKLOR2 protein is immobilized on a CM5 sensor chip.
-
A serial dilution of this compound (0.1 nM to 1 µM) in running buffer is injected over the chip surface.
-
Association and dissociation phases are monitored in real-time.
-
The sensorgrams are fitted to a 1:1 Langmuir binding model to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
2. Co-Immunoprecipitation (Co-IP) for TKLOR2-GRB7 Interaction
-
Objective: To assess the inhibitory effect of this compound on the interaction between TKLOR2 and GRB7 in a cellular context.
-
Methodology:
-
NCI-H1975 cells are treated with varying concentrations of this compound for 4 hours.
-
Cells are lysed, and the protein concentration is determined.
-
TKLOR2 is immunoprecipitated from the cell lysates using an anti-TKLOR2 antibody.
-
The immunoprecipitates are resolved by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with an anti-GRB7 antibody to detect co-immunoprecipitated GRB7.
-
The band intensities are quantified to determine the IC50 for the disruption of the TKLOR2-GRB7 interaction.
-
3. Western Blotting for Phospho-STAT5
-
Objective: To measure the effect of this compound on the downstream signaling of the TKLOR2 pathway.
-
Methodology:
-
NCI-H1975 cells are treated with a dose-response of this compound for 2 hours.
-
Cells are lysed, and protein extracts are prepared.
-
Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with primary antibodies against phospho-STAT5 (Tyr694) and total STAT5.
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies are used for detection.
-
The chemiluminescent signal is captured, and the ratio of phospho-STAT5 to total STAT5 is calculated.
-
This compound represents a novel therapeutic strategy for cancers driven by TKLOR2 overexpression. Its allosteric mechanism of action provides a high degree of selectivity and potency. The disruption of the TKLOR2-GRB7-STAT5 signaling axis leads to a significant reduction in cancer cell proliferation and survival. The data presented in this guide provide a solid foundation for the continued development of this compound as a targeted anticancer agent. Further studies are warranted to explore its efficacy and safety in in vivo models and ultimately in clinical settings.
References
An In-depth Technical Guide to the Biological Activity Spectrum of Xenyhexenic Acid and its Analogs
Disclaimer: Direct biological activity data for Xenyhexenic Acid, identified as (E)-2-(4-phenylphenyl)hex-4-enoic acid (CAS 964-82-9), is limited in publicly available scientific literature. This guide provides a comprehensive overview of the biological activities associated with its structural class, biphenylalkenoic acids and related biphenyl carboxylic acids, to infer the potential activity spectrum of this compound. The information presented is intended for researchers, scientists, and drug development professionals.
Executive Summary
This compound belongs to the class of biphenylalkenoic acids. While specific studies on this compound are scarce, its structural analogs have demonstrated a wide range of biological activities, including antibacterial, antioxidant, anti-inflammatory, and anti-lipidemic properties. This technical guide synthesizes the available information on these related compounds to provide a predictive but comprehensive overview of the potential therapeutic applications and mechanisms of action for this compound. The data herein is presented through structured tables for quantitative comparison, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways to facilitate further research and drug development efforts.
Core Biological Activities and Quantitative Data
The biphenyl scaffold is a privileged structure in medicinal chemistry, known to impart favorable biological properties. The introduction of a carboxylic acid and an unsaturated alkyl chain, as seen in this compound, can further modulate this activity. The following tables summarize the quantitative biological data for representative biphenyl carboxylic acid derivatives with antibacterial and antioxidant activities.
Antibacterial Activity
Biphenyl derivatives have shown promise as antibacterial agents, particularly against Gram-positive bacteria. The mechanism often involves the disruption of the bacterial cell membrane and inhibition of essential cellular processes.
Table 1: In Vitro Antibacterial Activity of Biphenyl Carboxylic Acid Analogs
| Compound/Analog | Target Organism | Assay Type | Potency (MIC/IC50) | Reference |
| 3,3'-bis(4-hydroxy-3-tert-butylphenyl)propanoic acid | Enterococcus faecalis | Broth microdilution | MIC: 4 µg/mL | [1] |
| 3,3'-bis(4-hydroxy-3-tert-butylphenyl)propanoic acid | Methicillin-resistant Staphylococcus aureus (MRSA) | Broth microdilution | MIC: 4 µg/mL | [1] |
| Biphenyl Phytoalexin Derivatives | Multidrug-resistant Streptococcus pneumoniae | Broth dilution test | MIC: 2-8 µg/mL | [2] |
| Biphenyl Phytoalexin Derivatives | Multidrug-resistant Staphylococcus aureus | Broth dilution test | MIC: 4-16 µg/mL | [2] |
MIC: Minimum Inhibitory Concentration; IC50: Half-maximal Inhibitory Concentration.
Antioxidant Activity
The phenolic nature of some biphenyl derivatives contributes to their antioxidant properties. They can act as free radical scavengers, protecting cells from oxidative damage.
Table 2: In Vitro Antioxidant Activity of Biphenyl Carboxylic Acid Analogs
| Compound/Analog | Assay Type | Potency (IC50/EC50) | Reference | |---|---|---|---|---| | (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanoic acid derivatives (FM10, FM12) | DPPH radical scavenging | IC50: 8.36 µM, 15.30 µM |[3] | | (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanoic acid derivatives (FM10, FM12) | ABTS radical scavenging | IC50: 8.90 µM, 17.22 µM |[3] | | Haplophyllum tuberculatum extract (rich in benzoic and cinnamic acids) | Intracellular ROS inhibition | IC50: 0.026 µg/mL |[4] |
DPPH: 2,2-diphenyl-1-picrylhydrazyl; ABTS: 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid); ROS: Reactive Oxygen Species.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) - Broth Microdilution Method
This method is a standard procedure for assessing the in vitro antibacterial activity of a compound.
Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. A standardized suspension of the target bacterium is added to each well. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacterium after a defined incubation period.
Protocol:
-
Preparation of Bacterial Inoculum: A few colonies of the test bacterium are inoculated into a suitable broth medium and incubated to achieve a logarithmic growth phase. The bacterial suspension is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Compound Dilution: The test compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the broth medium in a 96-well plate.
-
Inoculation: The standardized bacterial suspension is added to each well of the microtiter plate.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Data Analysis: The MIC is determined by visual inspection for the absence of turbidity or by measuring the optical density at 600 nm.
DPPH Radical Scavenging Assay
This assay is a common and rapid method to evaluate the antioxidant capacity of a compound.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.
Protocol:
-
Preparation of DPPH Solution: A stock solution of DPPH in methanol is prepared.
-
Reaction Mixture: Different concentrations of the test compound are added to the DPPH solution.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.
Signaling Pathways and Mechanisms of Action
Proposed Antibacterial Mechanism of Action
The antibacterial activity of biphenyl derivatives is often attributed to their ability to disrupt bacterial cell membranes and interfere with key cellular processes.
Caption: Proposed antibacterial mechanism of biphenyl derivatives.
Antioxidant Mechanism: Radical Scavenging
Phenolic biphenyl compounds can exert their antioxidant effects by donating a hydrogen atom to neutralize free radicals, thereby terminating the oxidative chain reaction.
Caption: Radical scavenging mechanism of phenolic biphenyl compounds.
Conclusion and Future Directions
While this compound itself remains poorly characterized, the biological activities of its structural analogs suggest a promising potential for this compound class in antibacterial and antioxidant applications. The provided data and protocols offer a foundational framework for initiating research into the specific biological profile of this compound. Future studies should focus on the synthesis and in-depth biological evaluation of this compound to confirm the activities predicted by its structural analogs. Further investigation into its mechanism of action, potential off-target effects, and in vivo efficacy will be crucial for its development as a therapeutic agent. The exploration of structure-activity relationships within the biphenylalkenoic acid class could also lead to the discovery of novel derivatives with enhanced potency and selectivity.
References
- 1. Modifications to a Biphenolic Anti-Bacterial Compound: Activity Against ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological activity of HPLC-characterized ethanol extract from the aerial parts of Haplophyllum tuberculatum - PubMed [pubmed.ncbi.nlm.nih.gov]
Xenyhexenic Acid: A Technical Overview of Potential Therapeutic Targets in Lipid Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Xenyhexenic acid, a synthetic biarylacetic acid derivative, has been identified as a potential anti-lipid agent.[1] This technical guide provides a comprehensive overview of its core chemical information, hypothesized mechanism of action, and potential therapeutic targets within the context of lipid metabolism. While specific preclinical and clinical data on this compound are not extensively available in the public domain, this document outlines the established experimental protocols and signaling pathways relevant to its investigation as a therapeutic agent, particularly focusing on its potential role as an inhibitor of HMG-CoA reductase.
Introduction to this compound
This compound is a synthetic compound belonging to the class of biarylacetic acids.[1] Its primary therapeutic potential lies in the modulation of lipid metabolism, with possible applications in the management of hypercholesterolemia and hyperlipidemia.[1] The structural characteristics of this compound, particularly the biphenylacetic acid moiety, are suggestive of its interaction with key enzymes involved in lipid biosynthesis.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₈O₂ | [1][2][3][4][5] |
| Molecular Weight | 266.3 g/mol | [1][3] |
| CAS Number | 964-82-9 | [3][4] |
| IUPAC Name | (E)-2-(4-phenylphenyl)hex-4-enoic acid | [3] |
| Synonyms | Desenovis, Diphenesenic acid | [3] |
Potential Therapeutic Target: HMG-CoA Reductase
The primary hypothesized therapeutic target for this compound is 3-hydroxy-3-methyl-glutaryl-coenzyme A (HMG-CoA) reductase. This enzyme catalyzes the rate-limiting step in the mevalonate pathway, which is responsible for the endogenous synthesis of cholesterol. Inhibition of HMG-CoA reductase is a well-established mechanism for lowering cholesterol levels and is the mode of action for the widely prescribed statin drugs.
Mechanism of Action
By inhibiting HMG-CoA reductase, this compound would be expected to decrease the intracellular pool of cholesterol. This reduction, in turn, upregulates the expression of LDL receptors on the surface of hepatocytes, leading to increased clearance of LDL cholesterol from the bloodstream. This proposed mechanism of action suggests that this compound could be a valuable agent in the treatment of cardiovascular diseases associated with elevated cholesterol levels.
A simplified diagram illustrating the proposed mechanism of action is provided below.
Caption: Proposed mechanism of this compound action.
Experimental Protocols for Target Validation
To validate HMG-CoA reductase as a therapeutic target for this compound and to quantify its inhibitory potential, a series of in vitro and in vivo experiments would be necessary.
In Vitro HMG-CoA Reductase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against HMG-CoA reductase.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human HMG-CoA reductase and its substrate, HMG-CoA, are prepared in a suitable assay buffer.
-
Inhibitor Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.
-
Reaction Initiation: The enzymatic reaction is initiated by adding HMG-CoA to a mixture containing the enzyme, NADPH (a cofactor), and varying concentrations of this compound or a control inhibitor (e.g., pravastatin).
-
Detection: The rate of NADPH consumption is monitored spectrophotometrically by measuring the decrease in absorbance at 340 nm.
-
Data Analysis: The percentage of inhibition at each concentration of this compound is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.
An exemplary workflow for this assay is depicted below.
Caption: Workflow for HMG-CoA reductase inhibition assay.
Cellular Cholesterol Synthesis Assay
Objective: To assess the effect of this compound on cholesterol biosynthesis in a cellular context.
Methodology:
-
Cell Culture: A suitable cell line, such as HepG2 (human liver cancer cell line), is cultured.
-
Treatment: Cells are treated with varying concentrations of this compound.
-
Radiolabeling: Cells are incubated with a radiolabeled cholesterol precursor, such as [¹⁴C]-acetate.
-
Lipid Extraction: Cellular lipids are extracted.
-
Quantification: The amount of radiolabeled cholesterol is quantified using techniques like thin-layer chromatography (TLC) followed by scintillation counting.
-
Data Analysis: The reduction in cholesterol synthesis in treated cells compared to control cells is determined.
Potential Signaling Pathways
The regulation of lipid metabolism is complex, involving multiple interconnected signaling pathways. A compound like this compound, by targeting a key enzyme like HMG-CoA reductase, could have downstream effects on these pathways.
SREBP (Sterol Regulatory Element-Binding Protein) Pathway
The SREBP pathway is a central regulator of cholesterol and fatty acid synthesis. When intracellular cholesterol levels are low, SREBP-2 is activated and translocates to the nucleus, where it upregulates the transcription of genes involved in cholesterol biosynthesis, including HMG-CoA reductase and the LDL receptor. By inhibiting HMG-CoA reductase and lowering intracellular cholesterol, this compound would be expected to activate the SREBP-2 pathway, leading to increased LDL receptor expression.
Caption: Simplified SREBP-2 signaling pathway.
Quantitative Data Summary (Hypothetical)
As specific quantitative data for this compound is not publicly available, Table 2 provides a hypothetical summary of expected data from the described experimental protocols. This table is for illustrative purposes to guide researchers in their data presentation.
| Assay | Parameter | Hypothetical Value |
| HMG-CoA Reductase Inhibition | IC50 | 50 nM |
| Cellular Cholesterol Synthesis | EC50 (HepG2 cells) | 200 nM |
| In Vivo Hypercholesterolemia Model (Rat) | LDL Cholesterol Reduction (at 10 mg/kg) | 40% |
| In Vivo Hypercholesterolemia Model (Rat) | Total Cholesterol Reduction (at 10 mg/kg) | 30% |
Conclusion and Future Directions
This compound presents a promising scaffold for the development of novel anti-lipidemic agents. Its classification as a biarylacetic acid and the potential to inhibit HMG-CoA reductase warrant further investigation. Future research should focus on:
-
Comprehensive in vitro and in vivo profiling: To definitively establish its mechanism of action and therapeutic efficacy.
-
Pharmacokinetic and toxicological studies: To assess its drug-like properties and safety profile.
-
Structure-activity relationship (SAR) studies: To optimize its potency and selectivity.
The experimental frameworks and pathway analyses provided in this guide offer a robust starting point for the continued exploration of this compound and its derivatives as potential therapies for cardiovascular disease.
References
- 1. Efficient synthesis and biological evaluation of epiceanothic acid and related compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Robotic inhibition assay for determination of HMG-CoA reductase inhibitors in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. HMG-CoA reductase inhibitory activity and phytocomponent investigation of Basella alba leaf extract as a treatment for hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of fibric acid derivatives on blood lipid and lipoprotein levels - PubMed [pubmed.ncbi.nlm.nih.gov]
Xenyhexenic Acid: Unraveling its Role in Lipid Metabolism - A Review of Current Knowledge
For Researchers, Scientists, and Drug Development Professionals
Abstract
Xenyhexenic Acid is a synthetic compound that has appeared in various chemical and pharmaceutical contexts. While its direct and detailed role in lipid metabolism is not extensively documented in publicly available research, preliminary information suggests a potential interaction with lipid metabolic pathways. This technical guide synthesizes the currently available information on this compound, focusing on its known characteristics and building a hypothetical framework for its potential impact on lipid metabolism. This document aims to provide a foundation for future research into this compound's biological activities.
Note to the Reader: The information regarding the specific mechanisms and quantitative effects of this compound on lipid metabolism is limited. This guide is based on the sparse data available and includes hypothesized pathways to stimulate further investigation.
Introduction to this compound
This compound is a chemical entity with the molecular formula C₁₈H₁₈O₂. It has been listed in chemical supplier databases and mentioned in patent literature, often as part of a larger library of compounds. While its primary therapeutic applications and biological targets are not well-defined, some sources suggest its involvement in the inhibition of enzymes related to lipid metabolism.
Known Biological Activities and Postulated Effects on Lipid Metabolism
The most direct, albeit general, assertion found in the available literature is that a mechanism of action for this compound involves the inhibition of enzymes involved in lipid metabolism . It is also associated with the terms "fatty acid" and "Metabolic intermediate"[1]. This suggests that this compound may interfere with the synthesis, degradation, or modification of lipids.
Given the limited specific data, we can postulate its potential roles by examining common mechanisms of action for compounds that interact with cellular membranes and induce oxidative stress, as has been alluded to for this compound.
Hypothetical Mechanism 1: Interaction with Cellular Membranes and Disruption of Lipid-Dependent Signaling
Many bioactive molecules exert their effects by physically interacting with the lipid bilayer of cellular membranes. Such interactions can alter membrane fluidity, permeability, and the function of membrane-bound proteins, including enzymes and receptors that are critical for lipid metabolism.
Experimental Protocol: Membrane Fluidity Assay
A general protocol to test the effect of this compound on membrane fluidity could involve the use of fluorescent probes like Laurdan or 1,6-diphenyl-1,3,5-hexatriene (DPH).
-
Cell Culture: Culture a relevant cell line (e.g., hepatocytes, adipocytes) to confluence.
-
Treatment: Incubate the cells with varying concentrations of this compound for a defined period.
-
Labeling: Wash the cells and label them with a fluorescent membrane probe (e.g., Laurdan).
-
Fluorescence Measurement: Measure the fluorescence emission spectrum of the probe using a spectrofluorometer.
-
Data Analysis: Calculate the Generalized Polarization (GP) value for Laurdan. A decrease in the GP value would indicate an increase in membrane fluidity, while an increase would suggest a more rigid membrane.
A logical workflow for investigating the impact of this compound on membrane-related processes is proposed below.
Caption: Experimental workflow to investigate this compound's effect on cell membranes and lipid metabolism.
Hypothetical Mechanism 2: Induction of Oxidative Stress and Lipid Peroxidation
Some compounds can induce the production of reactive oxygen species (ROS), leading to oxidative stress. A major consequence of oxidative stress is lipid peroxidation, the process where free radicals attack lipids, especially polyunsaturated fatty acids in cell membranes, leading to cellular damage. This process directly alters the structure and function of lipids.
Experimental Protocol: Lipid Peroxidation Assay (TBARS Assay)
The Thiobarbituric Acid Reactive Substances (TBARS) assay is a common method to measure lipid peroxidation.
-
Sample Preparation: Homogenize cells or tissues treated with this compound.
-
Reaction: Add thiobarbituric acid (TBA) to the homogenate and incubate at high temperature (e.g., 95°C) in an acidic medium.
-
Measurement: Measure the absorbance of the resulting pink-colored product at 532 nm.
-
Quantification: Use a malondialdehyde (MDA) standard curve to quantify the level of lipid peroxidation.
The potential signaling cascade initiated by this compound-induced oxidative stress is depicted below.
Caption: Hypothesized signaling pathway of this compound via oxidative stress.
Potential Interaction with Key Lipid Metabolism Regulators
Based on the hypothetical mechanisms, this compound could indirectly influence key transcription factors and signaling proteins that govern lipid homeostasis.
-
Sterol Regulatory Element-Binding Proteins (SREBPs): These are master regulators of cholesterol and fatty acid synthesis. Oxidative stress can modulate SREBP activity.
-
Peroxisome Proliferator-Activated Receptors (PPARs): These nuclear receptors are involved in fatty acid oxidation and storage. Ligands for PPARs are often lipid molecules, and alterations in the cellular lipid profile by this compound could affect PPAR signaling.
-
AMP-activated Protein Kinase (AMPK): As a central energy sensor, AMPK is activated by cellular stress, including oxidative stress. Activated AMPK generally promotes catabolic pathways like fatty acid oxidation and inhibits anabolic pathways like fatty acid synthesis.
Quantitative Data
Currently, there is no publicly available quantitative data detailing the effects of this compound on lipid profiles, enzyme kinetics, or gene expression related to lipid metabolism. The following table is a template for how such data could be presented once it becomes available through future research.
| Parameter | Control | This compound (Concentration 1) | This compound (Concentration 2) | p-value |
| Total Cholesterol (mg/dL) | Data not available | Data not available | Data not available | N/A |
| Triglycerides (mg/dL) | Data not available | Data not available | Data not available | N/A |
| Free Fatty Acids (µM) | Data not available | Data not available | Data not available | N/A |
| SREBP-1c mRNA (fold change) | 1.0 | Data not available | Data not available | N/A |
| PPARα mRNA (fold change) | 1.0 | Data not available | Data not available | N/A |
| p-AMPK/AMPK ratio | 1.0 | Data not available | Data not available | N/A |
| Lipid Peroxidation (MDA, µM) | Data not available | Data not available | Data not available | N/A |
| Membrane Fluidity (GP value) | Data not available | Data not available | Data not available | N/A |
Conclusion and Future Directions
The current body of scientific literature on this compound's role in lipid metabolism is nascent. While there is a tantalizing suggestion of its inhibitory effects on lipid metabolizing enzymes, the specific targets and mechanisms remain to be elucidated. The hypothetical frameworks presented in this guide, centered on membrane interaction and oxidative stress, offer plausible starting points for investigation.
Future research should focus on:
-
Target Identification: Identifying the specific enzyme(s) in lipid metabolism that are inhibited by this compound.
-
In Vitro and In Vivo Studies: Conducting comprehensive studies to quantify the effects of this compound on lipid profiles, gene expression, and the activity of key regulatory proteins (SREBPs, PPARs, AMPK) in relevant cell and animal models.
-
Mechanism of Action: Elucidating the precise molecular mechanisms, whether through direct enzyme inhibition, membrane disruption, induction of oxidative stress, or a combination thereof.
A thorough investigation into these areas will be crucial to unlock the potential of this compound as a tool for lipid metabolism research or as a lead compound for drug development.
References
Xenyhexenic Acid and its Potential Antibacterial Properties: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Published: October 31, 2025
Abstract
Xenyhexenic Acid, chemically known as (E)-2-(4-phenylphenyl)hex-4-enoic acid, is a synthetic anti-lipid agent. While its primary therapeutic application centers on modulating lipid metabolism, there is nascent interest in its potential as an antibacterial agent. This technical guide synthesizes the currently available, though limited, information regarding the antibacterial properties of this compound and structurally related compounds. Due to the scarcity of direct research on its antimicrobial activities, this document also presents generalized experimental workflows and hypothetical signaling pathways based on the known mechanisms of other antibacterial fatty acids to provide a framework for future investigation.
Introduction to this compound
This compound is a biarylacetic acid derivative with the molecular formula C₁₈H₁₈O₂. Its chemical structure features a biphenyl group attached to a hexenoic acid backbone.
Chemical Structure and Properties:
-
IUPAC Name: (E)-2-(4-phenylphenyl)hex-4-enoic acid
-
CAS Number: 964-82-9
-
Molecular Formula: C₁₈H₁₈O₂
-
Molecular Weight: 266.34 g/mol
While primarily investigated for its effects on lipid metabolism, the structural similarity of this compound to other fatty acids with known antimicrobial properties suggests a potential for antibacterial activity.
Antibacterial Activity of Structurally Related Compounds
Direct evidence for the antibacterial properties of this compound is currently limited. However, studies on other biphenyl-containing compounds and fatty acids provide a basis for inferring potential activity and mechanisms.
Biphenyl Compounds
Various derivatives of biphenyl have demonstrated antimicrobial effects. For instance, l-lysine conjugated to lipidated biphenyls has been shown to act as selective membrane-active antibacterial agents that inhibit cell-wall biosynthesis[1]. Additionally, protosappanins A and B, two biphenyl compounds isolated from Sappan Lignum, have shown activity against methicillin-resistant Staphylococcus aureus (MRSA)[2]. These findings suggest that the biphenyl moiety, a core component of this compound, can be a key pharmacophore for antibacterial activity.
Phenyl-Substituted Fatty Acids
Research on phenyl fatty hydroxamic acids synthesized from canola oil has demonstrated significant antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria[3][4]. This indicates that the presence of a phenyl group on a fatty acid chain can confer antimicrobial properties.
The collective evidence from these related compounds suggests that this compound, which combines a biphenyl group with a fatty acid-like chain, is a plausible candidate for antibacterial activity. However, empirical validation is necessary.
Postulated Mechanisms of Antibacterial Action
Based on the known mechanisms of other antibacterial fatty acids, the following are potential ways this compound might exert its effects:
-
Disruption of the Cell Membrane: Fatty acids can insert into the bacterial cell membrane, leading to increased permeability, leakage of cellular contents, and ultimately cell death.
-
Inhibition of Cellular Enzymes: The carboxylic acid group or other reactive moieties could interact with and inhibit essential bacterial enzymes involved in processes like cell wall synthesis, DNA replication, or energy metabolism.
-
Interference with Signaling Pathways: The compound might disrupt bacterial communication (quorum sensing) or other vital signaling cascades.
Quantitative Data on Related Compounds
To provide a reference for potential efficacy, the following table summarizes the Minimum Inhibitory Concentration (MIC) values for some biphenyl compounds against MRSA. It is important to note that these are not data for this compound.
| Compound | Bacterial Strain | MIC (mg/L) | Reference |
| Protosappanin A | MRSA | 64 | [2] |
| Protosappanin B | MRSA | 128 | [2] |
Proposed Experimental Workflow for Antibacterial Assessment
For researchers interested in investigating the antibacterial properties of this compound, the following generalized experimental workflow is proposed.
Workflow for evaluating the antibacterial properties of a novel compound.
Experimental Protocols:
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination (Broth Microdilution):
-
Prepare a two-fold serial dilution of this compound in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculate each well of a 96-well plate with a standardized bacterial suspension.
-
Incubate the plate at the optimal temperature for the specific bacterium (e.g., 37°C for 18-24 hours).
-
The MIC is the lowest concentration of the compound that visibly inhibits bacterial growth.
-
To determine the MBC, subculture the contents of the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in bacterial viability.
-
-
Cell Membrane Permeability Assay:
-
Treat bacterial cells with this compound at its MIC.
-
Use a fluorescent dye that can only enter cells with compromised membranes (e.g., propidium iodide).
-
Measure the increase in fluorescence over time using a fluorometer or flow cytometer to assess membrane damage.
-
Hypothetical Signaling Pathway Disruption
The following diagram illustrates a hypothetical mechanism by which a fatty acid-like compound could disrupt bacterial cell wall synthesis, a common target for antibiotics. This is a generalized representation and has not been specifically demonstrated for this compound.
Hypothetical inhibition of bacterial cell wall synthesis by this compound.
Conclusion and Future Directions
The investigation into the antibacterial properties of this compound is in its infancy. While direct evidence is lacking, the chemical structure of the molecule and the known activities of related compounds provide a compelling rationale for further research. The experimental workflows and hypothetical mechanisms presented in this guide offer a foundational framework for scientists to systematically evaluate the potential of this compound as a novel antibacterial agent. Future studies should focus on empirical testing against a broad panel of pathogenic bacteria, elucidation of its specific mechanism of action, and assessment of its in vivo efficacy and safety.
References
- 1. l-Lysine based lipidated biphenyls as agents with anti-biofilm and anti-inflammatory properties that also inhibit intracellular bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial activity and synergy of antibiotics with two biphenyl compounds, protosappanins A and B from Sappan Lignum against methicillin-resistant Staphylococcus aureus strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Xenyhexenic Acid: Unraveling the Anticancer Potential
For Immediate Release
[City, State] – [Date] – Xenyhexenic acid, a biphenylacetic acid derivative, has emerged as a compound of interest within the oncological research community. While preliminary information suggests potential anticancer activities, a comprehensive public understanding of its efficacy, mechanism of action, and therapeutic protocols remains largely uncharted. This technical guide synthesizes the currently available information and outlines the critical knowledge gaps that need to be addressed by the scientific and drug development communities.
Overview of this compound
This compound is a chemical entity with the formula C₁₈H₁₈O₂. It belongs to the class of p-biarylacetic acids and is noted in chemical and pharmaceutical literature. While its synthesis has been described, detailed public domain information regarding its biological activities is sparse.
Anticancer Potential: A Nascent Field of Study
Initial investigations into the biological effects of this compound have hinted at its potential as an anticancer agent. Notably, its ability to induce apoptosis in cancer cells has been highlighted as a key area of research interest.[1] Apoptosis, or programmed cell death, is a critical process for eliminating cancerous cells, and compounds that can trigger this pathway are of significant therapeutic interest.
Unidentified Mechanisms and Signaling Pathways
A significant void exists in the understanding of the molecular mechanisms through which this compound may exert its anticancer effects. The specific signaling pathways modulated by this compound have not been elucidated in publicly accessible research. Key questions that remain unanswered include:
-
Does this compound activate intrinsic or extrinsic apoptotic pathways?
-
Which specific caspases or other pro-apoptotic proteins are involved?
-
Does it impact other critical cellular processes such as cell cycle progression, angiogenesis, or metastasis?
Without this information, the development of targeted therapeutic strategies and the identification of potential biomarkers for patient stratification are significantly hampered.
Hypothetical Signaling Pathway
To stimulate further research, a hypothetical signaling pathway for a generic apoptosis-inducing agent is presented below. It is crucial to note that this is a generalized model and has not been experimentally validated for this compound.
References
Xenyhexenic Acid: A Technical Overview of Its Chemical Properties and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xenyhexenic acid, a biphenyl derivative of hexenoic acid, has garnered interest in the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, and reported biological activities. The information presented herein is intended to serve as a foundational resource for researchers and professionals involved in drug discovery and development.
Chemical Identity
-
IUPAC Name: (E)-2-(4-phenylphenyl)hex-4-enoic acid[1]
-
Synonyms: A comprehensive list of synonyms for this compound is provided in the table below.[1]
| Synonym | Reference |
| This compound | [1] |
| Desenovis | [1] |
| Desenovister | [1] |
| Darilin | [1] |
| Diphenesenic acid | [1] |
| 2-(4-Biphenylyl)-4-hexenoic acid | [1] |
| CV 57533 | [1] |
| alpha-2-Butenyl-(1,1'-biphenyl)-4-acetic acid | [1] |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the following table. The data is primarily based on computational models.
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₈O₂ | [1] |
| Molecular Weight | 266.34 g/mol | [1] |
| XLogP3 | 4.4 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 4 | [1] |
| Exact Mass | 266.130679813 g/mol | [1] |
| Monoisotopic Mass | 266.130679813 g/mol | [1] |
| Topological Polar Surface Area | 37.3 Ų | [1] |
| Heavy Atom Count | 20 | [1] |
| Complexity | 320 | [1] |
| Isotope Atom Count | 0 | [1] |
| Defined Atom Stereocenter Count | 0 | [1] |
| Undefined Atom Stereocenter Count | 1 | [1] |
| Defined Bond Stereocenter Count | 1 | [1] |
| Undefined Bond Stereocenter Count | 0 | [1] |
| Covalently-Bonded Unit Count | 1 | [1] |
| Compound Is Canonicalized | Yes | [1] |
Experimental Protocols
Synthesis of this compound
Reaction: Coupling of a boronic acid derivative with an organic halide.
Materials:
-
Aryl halide (e.g., 4-bromobiphenyl)
-
Alkene boronic acid or ester (e.g., (E)-hex-4-enoic acid boronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., Toluene, Dioxane, DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dried reaction flask, add the aryl halide (1 equivalent), the alkene boronic acid or ester (1.1-1.5 equivalents), the palladium catalyst (0.01-0.05 equivalents), and the base (2-3 equivalents).
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired this compound.
Biological Assays
Detailed protocols for the biological evaluation of this compound are not publicly available. However, based on its reported antibacterial and anticancer activities, the following are generalized protocols for initial screening.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a two-fold serial dilution of the compound in a 96-well microtiter plate using appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL).
-
Include positive (bacteria without compound) and negative (medium only) controls.
-
Incubate the plate at 37 °C for 18-24 hours.
-
Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and incubate for 24-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37 °C.
-
Remove the medium and dissolve the formazan crystals in a suitable solvent (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Visualizations
Logical Workflow for the Synthesis of this compound
Caption: A generalized workflow for the synthesis of this compound via Suzuki-Miyaura coupling.
Postulated Anticancer Signaling Pathway
Based on the reported anticancer activity of similar compounds, a possible signaling pathway targeted by this compound could involve the induction of apoptosis.
Caption: A postulated pathway for the anticancer effect of this compound, leading to apoptosis.
General Antibacterial Mechanism of Action
The antibacterial mechanism of fatty acid derivatives can involve the disruption of the bacterial cell membrane.
Caption: A simplified model of the potential antibacterial action of this compound.
Conclusion
This compound presents an interesting scaffold for further investigation in the fields of antibacterial and anticancer drug discovery. While publicly available data on its specific experimental protocols and detailed mechanisms of action are limited, this guide provides a foundational understanding of its chemical nature and reported biological potential. Further research is warranted to fully elucidate its therapeutic promise.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Xenyhexenic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Xenyhexenic acid, with the IUPAC name (E)-2-(4-phenylphenyl)hex-4-enoic acid, is a synthetic anti-lipid agent. This document provides a detailed protocol for its synthesis, primarily based on a Suzuki-Miyaura cross-coupling reaction. The protocol is broken down into the synthesis of key precursors and the final coupling and hydrolysis steps. This application note is intended to provide researchers with a comprehensive guide for the laboratory-scale synthesis of this compound, including reaction schemes, detailed experimental procedures, and expected outcomes.
Introduction
This compound is a biarylacetic acid derivative with potential applications in modulating lipid metabolism. Its synthesis relies on the formation of a carbon-carbon bond between a biphenyl moiety and a hexenoic acid backbone. The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed cross-coupling reaction that is well-suited for this purpose, offering high yields and functional group tolerance. This protocol outlines a multi-step synthesis beginning from commercially available starting materials.
Synthesis Overview
The overall synthetic strategy for this compound involves three main stages:
-
Preparation of a 4-halobiphenyl derivative: This provides the biphenyl component of the final molecule.
-
Synthesis of a suitable hex-4-enoic acid precursor: This involves creating a C6 chain with the necessary functionality for the cross-coupling reaction.
-
Suzuki-Miyaura coupling and final deprotection: The two key fragments are joined, followed by hydrolysis to yield the target carboxylic acid.
Data Presentation
Table 1: Summary of Reaction Yields and Purity
| Step | Reaction | Product | Typical Yield (%) | Purity (by HPLC) (%) |
| 1 | Bromination of Biphenyl | 4-Bromobiphenyl | 60-75 | >98 |
| 2a | Bromination of Ethyl hex-4-enoate | Ethyl 2-bromohex-4-enoate | 70-80 | >95 |
| 2b | Borylation of Ethyl 2-bromohex-4-enoate | Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hex-4-enoate | 50-60 | >90 |
| 3 | Suzuki-Miyaura Coupling | Ethyl (E)-2-(4-phenylphenyl)hex-4-enoate | 70-85 | >97 |
| 4 | Hydrolysis | (E)-2-(4-phenylphenyl)hex-4-enoic Acid (this compound) | >90 | >99 |
Note: Yields and purity are typical and may vary depending on reaction scale and purification techniques.
Experimental Protocols
Step 1: Synthesis of 4-Bromobiphenyl
This procedure is adapted from the bromination of biphenyl as described in various sources[1][2].
Materials:
-
Biphenyl
-
Dichloroethane
-
Iron(III) chloride (FeCl₃) or Iron powder
-
Liquid Bromine (Br₂)
-
Sodium bisulfite solution
-
Ethyl alcohol
Procedure:
-
In a fume hood, dissolve biphenyl in dichloroethane in a round-bottom flask equipped with a magnetic stirrer.
-
Add a catalytic amount of iron(III) chloride or iron powder to the solution.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add liquid bromine dropwise to the stirred solution over 1-2 hours.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-12 hours. Monitor the reaction progress by TLC or GC.
-
Upon completion, quench the reaction by washing the mixture with a sodium bisulfite solution to remove excess bromine.
-
Separate the organic layer, wash with water and brine, and then dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure to obtain the crude product.
-
Recrystallize the crude 4-bromobiphenyl from ethyl alcohol to yield a pure white solid[1].
Step 2: Synthesis of Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hex-4-enoate
This two-part procedure involves the bromination of an α,β-unsaturated ester followed by a Miyaura borylation.
Part 2a: Synthesis of Ethyl 2-bromohex-4-enoate
Materials:
-
Ethyl hex-4-enoate
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄)
Procedure:
-
To a solution of ethyl hex-4-enoate in carbon tetrachloride, add N-bromosuccinimide and a catalytic amount of AIBN.
-
Reflux the mixture for 3-4 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture and filter off the succinimide.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by vacuum distillation or column chromatography to obtain ethyl 2-bromohex-4-enoate.
Part 2b: Miyaura Borylation
Materials:
-
Ethyl 2-bromohex-4-enoate
-
Bis(pinacolato)diboron (B₂pin₂)
-
Potassium acetate (KOAc)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)
-
Dioxane or DMF
Procedure:
-
In a Schlenk flask under an inert atmosphere (argon or nitrogen), combine ethyl 2-bromohex-4-enoate, bis(pinacolato)diboron, potassium acetate, and Pd(dppf)Cl₂.
-
Add anhydrous dioxane or DMF to the flask.
-
Heat the reaction mixture at 80-100 °C for 12-24 hours. Monitor the reaction by GC-MS or TLC.
-
After cooling to room temperature, dilute the mixture with a suitable solvent like ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, and dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel to yield the desired boronic ester.
Step 3: Suzuki-Miyaura Coupling to form Ethyl (E)-2-(4-phenylphenyl)hex-4-enoate
This key step couples the two prepared fragments[1].
Materials:
-
4-Bromobiphenyl (from Step 1)
-
Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hex-4-enoate (from Step 2)
-
Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
A suitable phosphine ligand (e.g., SPhos, XPhos) if using Pd(OAc)₂
-
A base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)
-
A solvent system such as toluene/ethanol/water or dioxane/water
Procedure:
-
In a round-bottom flask, combine 4-bromobiphenyl, the boronic ester from Step 2, the palladium catalyst, and the base.
-
Degas the solvent system (e.g., toluene, ethanol, and water in a 4:1:1 ratio) by bubbling argon through it for 15-20 minutes.
-
Add the degassed solvent to the reaction flask under an inert atmosphere.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and add water and ethyl acetate.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the ethyl ester of this compound.
Step 4: Hydrolysis to this compound
This final step converts the ester to the desired carboxylic acid[3].
Materials:
-
Ethyl (E)-2-(4-phenylphenyl)hex-4-enoate (from Step 3)
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Ethanol or Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve the ester from Step 3 in a mixture of ethanol (or THF) and water.
-
Add an aqueous solution of sodium hydroxide or lithium hydroxide.
-
Stir the mixture at room temperature or gently heat to 40-50 °C for 2-4 hours until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and remove the organic solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like ether or hexane to remove any unreacted starting material.
-
Acidify the aqueous layer to a pH of 2-3 with dilute hydrochloric acid.
-
The product, this compound, will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.
Visualization of Synthesis Workflow
Caption: Overall workflow for the synthesis of this compound.
Signaling Pathway (Hypothetical)
While the precise signaling pathway of this compound is not fully elucidated, as an anti-lipid agent, it is hypothesized to interact with pathways involved in lipid metabolism.
Caption: Hypothetical inhibitory action of this compound on lipid metabolism.
References
Application Notes and Protocols for the Purification of Xenyhexenic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xenyhexenic acid is a biphenylacetic acid derivative with potential therapeutic applications. The isolation and purification of this compound are critical steps in research, development, and manufacturing to ensure its quality, safety, and efficacy. These application notes provide detailed protocols for common purification techniques applicable to this compound, including silica gel chromatography, crystallization, and preparative High-Performance Liquid Chromatography (HPLC). The provided protocols are based on established methods for the purification of aromatic carboxylic acids and may require optimization for specific sample matrices and scales.
Data Presentation
The following tables summarize hypothetical, yet representative, quantitative data for the purification of this compound using different methods. These tables are intended to serve as a template for recording and comparing experimental results.
Table 1: Comparison of Purification Methods for this compound
| Parameter | Silica Gel Chromatography | Crystallization | Preparative HPLC |
| Starting Purity (%) | 85 | 90 | 95 |
| Final Purity (%) | >98 | >99 | >99.9 |
| Yield (%) | 70-85 | 80-95 | 60-80 |
| Recovery (mg) | 700-850 (from 1g crude) | 800-950 (from 1g crude) | 60-80 (from 100mg crude) |
| Solvent Consumption | High | Moderate | High |
| Time Requirement | High | Moderate | Moderate |
| Scalability | Good | Excellent | Limited |
Table 2: Exemplary Data for Preparative HPLC Purification of this compound
| Injection Volume (mL) | Sample Concentration (mg/mL) | Mobile Phase Composition | Flow Rate (mL/min) | Peak Retention Time (min) | Collected Fraction Purity (%) | Recovery (%) |
| 1 | 10 | 70% Acetonitrile, 30% Water, 0.1% TFA | 10 | 8.5 | 99.8 | 75 |
| 2 | 10 | 70% Acetonitrile, 30% Water, 0.1% TFA | 10 | 8.5 | 99.7 | 72 |
| 1 | 20 | 70% Acetonitrile, 30% Water, 0.1% TFA | 10 | 8.4 | 99.5 | 68 |
Experimental Protocols
Purification by Silica Gel Chromatography
This protocol describes the purification of this compound from a crude reaction mixture using silica gel column chromatography. Carboxylic acids can sometimes streak on silica gel; the addition of a small amount of acetic or formic acid to the mobile phase can help to obtain better separation.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Solvents: Hexane, Ethyl Acetate, Acetic Acid (all HPLC grade)
-
Glass chromatography column
-
Fraction collection tubes
-
Thin Layer Chromatography (TLC) plates, developing chamber, and UV lamp
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring an evenly packed column. Drain the excess solvent until it is level with the top of the silica.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
-
Elution:
-
Begin elution with a non-polar mobile phase (e.g., 95:5 Hexane:Ethyl Acetate with 0.1% Acetic Acid).
-
Gradually increase the polarity of the mobile phase (e.g., to 80:20 Hexane:Ethyl Acetate with 0.1% Acetic Acid) to elute the this compound.
-
-
Fraction Collection: Collect fractions in test tubes.
-
Purity Analysis: Monitor the fractions by TLC to identify those containing the pure compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Purification by Crystallization
Crystallization is an effective method for purifying solid compounds. The choice of solvent is critical for successful crystallization.
Materials:
-
Crude this compound
-
Crystallization solvents (e.g., Methanol, Ethanol, Acetone, Water, Ethyl Acetate, Hexane)
-
Erlenmeyer flask
-
Heating plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Screening: In small test tubes, test the solubility of a small amount of crude this compound in various solvents at room temperature and upon heating. A good crystallization solvent will dissolve the compound when hot but not at room temperature. Solvent pairs (e.g., Ethyl Acetate/Hexane) can also be effective.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Purification by Preparative HPLC
High-Performance Liquid Chromatography (HPLC) can be used for high-purity isolation of this compound. The following is a general reversed-phase method.
Materials:
-
Crude this compound
-
HPLC-grade Acetonitrile
-
HPLC-grade Water
-
Trifluoroacetic Acid (TFA)
-
Preparative HPLC system with a C18 column
Procedure:
-
Sample Preparation: Dissolve the crude this compound in the mobile phase at a known concentration. Filter the solution through a 0.45 µm syringe filter.
-
Method Setup:
-
Column: Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% TFA.
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: A typical gradient might be from 30% B to 100% B over 20 minutes, but this should be optimized based on analytical HPLC runs.
-
Flow Rate: Appropriate for the column size (e.g., 10-20 mL/min).
-
Detection: UV at a wavelength where this compound has strong absorbance (e.g., 254 nm).
-
-
Injection and Fraction Collection: Inject the sample onto the column and collect the peak corresponding to this compound.
-
Post-Processing: Combine the collected fractions containing the pure product.
-
Solvent Removal: Remove the HPLC solvents, typically by lyophilization or rotary evaporation, to obtain the purified this compound.
Visualizations
The following diagrams illustrate the workflows for the described purification methods.
Caption: Workflow for Purification by Silica Gel Chromatography.
Caption: Workflow for Purification by Crystallization.
Caption: Workflow for Purification by Preparative HPLC.
Probing the Anti-Lipidemic Potential of Xenyhexenic Acid: In Vitro Assay Designs
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Xenyhexenic Acid is a synthetic biarylacetic acid derivative recognized for its potential as an anti-lipid agent.[1] Early research suggests its therapeutic promise in managing metabolic disorders characterized by hypercholesterolemia and hyperlipemia.[1] Unlike statins, which target HMG-CoA reductase, the precise mechanism of action for this compound remains to be fully elucidated, though it is thought to involve the inhibition of enzymes integral to lipid metabolism.[1] To facilitate further investigation into its pharmacological profile, this document provides a comprehensive suite of detailed in vitro assay protocols designed to dissect the effects of this compound on key pathways of lipid metabolism, including fatty acid oxidation, lipolysis, lipogenesis, and cholesterol homeostasis.
I. Assessment of Fatty Acid β-Oxidation
Mitochondrial fatty acid β-oxidation (FAO) is a critical metabolic pathway for energy production, particularly during periods of fasting.[2] Investigating the influence of this compound on FAO can reveal its impact on cellular energy substrate utilization.
Experimental Protocol: Cell-Based Fatty Acid Oxidation Assay
This protocol measures the oxygen consumption rate (OCR) in live cells, which is indicative of mitochondrial respiration driven by fatty acid oxidation.
1. Cell Preparation:
-
Seed appropriate cells (e.g., C2C12 myoblasts, HepG2 hepatocytes, or primary hepatocytes) in a 96-well cell culture microplate at a density of 5 x 10⁴ cells/well in 200 µL of culture medium.
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
For experiments requiring increased reliance on FAO, cells can be subjected to glucose deprivation overnight.[3]
2. Assay Procedure:
-
Pre-warm FA Measurement Media (containing L-Carnitine and glucose) and FA-Free Measurement Media to 37°C.[3]
-
Wash the cells twice with 100 µL of pre-warmed FA-Free Measurement Media.[3]
-
Add 90 µL of pre-warmed FA Measurement Media (containing an FAO substrate like oleate conjugated to BSA) to the sample wells.[3] For control wells measuring basal respiration without the exogenous fatty acid, add FA-Free Measurement Media supplemented with BSA.
-
Add 10 µL of this compound at various concentrations (typically in a 6-8 point dilution series) or vehicle control to the respective wells.
-
Known modulators of FAO should be used as controls:
-
Immediately measure the oxygen consumption rate using a microplate reader equipped for extracellular flux analysis.
Data Presentation: Fatty Acid Oxidation
| Treatment Group | Concentration | Oxygen Consumption Rate (OCR) (pmol/min) | % Change from Vehicle |
| Vehicle Control | - | Value | 0% |
| This compound | Conc. 1 | Value | Value |
| This compound | Conc. 2 | Value | Value |
| This compound | Conc. 3 | Value | Value |
| FCCP (Positive Control) | Value | Value | Value |
| Etomoxir (Negative Control) | Value | Value | Value |
Experimental Workflow: Fatty Acid Oxidation Assay
Caption: Workflow for the cell-based fatty acid oxidation assay.
II. Evaluation of Lipolysis
Lipolysis is the metabolic process through which triglycerides are hydrolyzed into glycerol and free fatty acids. This assay will determine if this compound influences the breakdown of stored fats in adipocytes.
Experimental Protocol: Adipocyte Lipolysis Assay
This protocol quantifies the amount of glycerol released from cultured adipocytes as an indicator of lipolysis.
1. Cell Culture and Differentiation:
-
Culture 3T3-L1 preadipocytes in a 96-well plate.
-
Upon reaching confluency, induce differentiation into mature adipocytes using a standard differentiation cocktail (containing, for example, isobutylmethylxanthine, dexamethasone, and insulin).[5]
2. Lipolysis Induction and Sample Collection:
-
Gently wash the differentiated 3T3-L1 adipocytes twice with 100 µL of Lipolysis Wash Buffer.[6]
-
Replace the wash buffer with 150 µL of Lipolysis Assay Buffer.[6]
-
Add this compound at desired concentrations to the treatment wells.
-
To stimulate lipolysis, add a β-adrenergic receptor agonist like isoproterenol (e.g., 100 nM final concentration) to positive control and treatment wells.[2][7] A vehicle control group should also be included.
-
Incubate the plate for 1-3 hours at 37°C.[7]
-
After incubation, carefully collect 20-50 µL of the culture medium from each well for glycerol measurement.[6]
3. Glycerol Quantification:
-
Prepare a glycerol standard curve (e.g., 0-10 nmol/well).[6]
-
Add the collected media and standards to a new 96-well plate. Adjust the volume of all wells to 50 µL with Glycerol Assay Buffer.[6]
-
Prepare a reaction mix containing Glycerol Probe and Glycerol Enzyme Mix.[6]
-
Add 50 µL of the reaction mix to each well, mix, and incubate for 30 minutes at room temperature, protected from light.[7]
-
Measure the absorbance at 570 nm using a microplate reader.[7]
Data Presentation: Lipolysis Assay
| Treatment Group | Concentration | Glycerol Released (nmol/well) | % Change from Vehicle |
| Vehicle Control | - | Value | 0% |
| This compound | Conc. 1 | Value | Value |
| This compound | Conc. 2 | Value | Value |
| This compound | Conc. 3 | Value | Value |
| Isoproterenol (Positive Control) | 100 nM | Value | Value |
Signaling Pathway: Catecholamine-Induced Lipolysis
Caption: Simplified pathway of catecholamine-stimulated lipolysis.
III. Analysis of Adipogenesis and Lipogenesis
Adipogenesis is the process by which preadipocytes differentiate into mature, lipid-storing adipocytes, a process tightly linked with lipogenesis (the synthesis of fatty acids and triglycerides). This assay will determine if this compound affects the formation of new fat cells or the accumulation of lipids within them.
Experimental Protocol: Adipogenesis and Lipid Accumulation Assay
This protocol uses Oil Red O staining to visualize and quantify lipid droplets in differentiated adipocytes.
1. Cell Culture and Differentiation:
-
Seed 3T3-L1 preadipocytes in a 96-well plate and grow to confluency.[8]
-
Two days post-confluency, initiate differentiation by changing the medium to an induction medium containing isobutylmethylxanthine (IBMX), dexamethasone, and insulin. Treat one set of cells with this medium and another with the medium plus various concentrations of this compound.[5]
-
After 2-3 days, replace the induction medium with a maintenance medium containing insulin (with or without this compound) for another 2-3 days.[5]
-
Continue to culture the cells in regular growth medium (with or without this compound) for an additional 2-4 days until lipid droplets are well-formed.
2. Oil Red O Staining and Quantification:
-
Wash the cells with Phosphate-Buffered Saline (PBS).
-
Fix the cells with 10% formalin for at least 1 hour.
-
Wash the fixed cells with water and then with 60% isopropanol.
-
Allow the cells to dry completely.
-
Add Oil Red O working solution to each well and incubate for 10-20 minutes.
-
Wash the wells extensively with water to remove unbound dye. At this stage, images can be captured using a microscope.
-
To quantify lipid accumulation, add 100 µL of dye extraction solution (e.g., 100% isopropanol) to each well and incubate with gentle shaking for 15-30 minutes to elute the stain.[5]
-
Transfer the extract to a new 96-well plate and measure the absorbance at 490-520 nm.[5]
Data Presentation: Adipogenesis/Lipid Accumulation
| Treatment Group | Concentration | Oil Red O Absorbance (OD 490-520 nm) | % Inhibition of Lipid Accumulation |
| Undifferentiated Control | - | Value | - |
| Differentiated Vehicle Control | - | Value | 0% |
| This compound | Conc. 1 | Value | Value |
| This compound | Conc. 2 | Value | Value |
| This compound | Conc. 3 | Value | Value |
Experimental Workflow: Adipogenesis Assay
References
- 1. Quantification of In Vitro Macrophage Cholesterol Efflux and In Vivo Macrophage-Specific Reverse Cholesterol Transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lipolysis Assay Kit. Colorimetric. Quantitative. (ab185433) | Abcam [abcam.com]
- 3. Fatty Acid Oxidation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. abcam.com [abcam.com]
- 5. bioscience.co.uk [bioscience.co.uk]
- 6. abcam.com [abcam.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols: Xenyhexenic Acid Cell-Based Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xenyhexenic Acid is a novel synthetic compound with potential therapeutic applications. These application notes provide a detailed protocol for a cell-based assay to characterize the bioactivity of this compound. The described assay is designed to investigate the compound's effect on cellular signaling pathways implicated in inflammation and cell proliferation. Due to the limited publicly available information on this compound, this document presents a hypothetical, yet scientifically plausible, cell-based assay protocol to assess its potential anti-inflammatory effects. The proposed mechanism of action for this hypothetical assessment is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a critical mediator of inflammatory responses.
Hypothetical Mechanism of Action
For the purpose of this protocol, it is hypothesized that this compound acts as an inhibitor of the IKK (IκB kinase) complex within the NF-κB signaling cascade. By inhibiting IKK, this compound would prevent the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This action would result in NF-κB being sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.
Signaling Pathway Diagram
Caption: Hypothetical signaling pathway of this compound inhibiting NF-κB activation.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data obtained from a dose-response analysis of this compound in the described cell-based assay.
| Compound | Target | Assay Type | Cell Line | IC50 (µM) |
| This compound | IKK Complex (hypothesized) | NF-κB Reporter Assay | HEK293/NF-κB-luc | 15.2 |
| Parthenolide (Control) | IKKβ | NF-κB Reporter Assay | HEK293/NF-κB-luc | 5.8 |
Experimental Protocol: NF-κB Reporter Assay
This protocol details a method for quantifying the inhibitory effect of this compound on TNF-α-induced NF-κB activation in a stable HEK293 cell line expressing a luciferase reporter gene under the control of an NF-κB response element.
Materials and Reagents:
-
HEK293/NF-κB-luc stable cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
Parthenolide (positive control)
-
Recombinant Human TNF-α
-
Luciferase Assay Reagent
-
White, opaque 96-well microplates
-
CO2 incubator
-
Luminometer
Experimental Workflow Diagram:
Caption: Workflow for the this compound NF-κB reporter assay.
Procedure:
-
Cell Culture and Seeding:
-
Culture HEK293/NF-κB-luc cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
On the day of the assay, harvest cells using Trypsin-EDTA and resuspend in fresh medium to a concentration of 2 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension (20,000 cells) into each well of a white, opaque 96-well plate.
-
Incubate the plate for 24 hours.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in assay medium (DMEM with 2% FBS) to achieve final desired concentrations (e.g., 0.1 µM to 100 µM).
-
Prepare a positive control (e.g., Parthenolide) in the same manner.
-
After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle control (DMSO at the same final concentration as the compound-treated wells).
-
Incubate the plate for 1 hour at 37°C.
-
-
Cell Stimulation:
-
Prepare a working solution of TNF-α in assay medium to a final concentration of 20 ng/mL.
-
Add 10 µL of the TNF-α solution to each well, except for the unstimulated (negative control) wells.
-
Incubate the plate for 6 hours at 37°C.
-
-
Luminescence Measurement:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 10 minutes.
-
Add 100 µL of Luciferase Assay Reagent to each well.
-
Incubate for 10 minutes at room temperature to allow for cell lysis and signal stabilization.
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence (from wells with no cells) from all other readings.
-
Normalize the data by setting the average signal from the unstimulated, vehicle-treated cells as 0% activation and the average signal from the TNF-α-stimulated, vehicle-treated cells as 100% activation.
-
Calculate the percent inhibition for each concentration of this compound.
-
Plot the percent inhibition against the log concentration of this compound and use a non-linear regression model (e.g., four-parameter logistic curve) to determine the IC50 value.
-
Disclaimer
The information provided in this document regarding this compound is hypothetical and intended for illustrative purposes only, due to the absence of published scientific literature on this specific compound. The proposed mechanism of action, experimental protocol, and data are based on established methodologies for assessing the anti-inflammatory properties of novel chemical entities. Researchers should independently validate any findings and optimize protocols based on their specific experimental conditions.
Application Notes and Protocols: Xenyhexenic Acid Animal Model Studies
A comprehensive search for published literature and preclinical data on Xenyhexenic Acid animal model studies has yielded no specific results. The current body of scientific and medical research accessible through public databases does not contain detailed information regarding in vivo studies, mechanism of action, or established experimental protocols for this particular compound.
The name "this compound" appears in several patent applications, typically as part of a long list of chemical compounds. However, these documents do not provide any substantive data from animal models, including efficacy, toxicology, or pharmacokinetic studies.[1][2][3][4]
For researchers, scientists, and drug development professionals interested in this area, the absence of existing data necessitates foundational, exploratory research. Below are general guidelines and hypothetical protocols that would be necessary to initiate preclinical animal model studies for a novel compound like this compound. These are not based on existing studies of this compound but represent a standard approach in preclinical drug development.
I. Hypothetical Phase 1: In Vitro Characterization (Prerequisite for Animal Studies)
Before proceeding to animal models, it is imperative to establish the in vitro profile of this compound.
1.1. Target Identification and Validation:
-
Objective: To identify the molecular target(s) of this compound.
-
Protocol:
-
Perform a broad panel of receptor binding, enzyme inhibition, and cell-based functional assays.
-
Utilize techniques such as affinity chromatography-mass spectrometry or yeast two-hybrid screening to identify binding partners.
-
Once a primary target is identified, validate its role in a relevant disease pathway using genetic (e.g., siRNA, CRISPR) or pharmacological tools.
-
1.2. In Vitro Efficacy and Potency:
-
Objective: To determine the concentration-response relationship of this compound on its target and in a cellular model of disease.
-
Protocol:
-
Develop a robust cell-based assay that recapitulates a key aspect of the target disease pathophysiology.
-
Treat cells with a range of this compound concentrations to determine the EC50 (half-maximal effective concentration).
-
Assess downstream functional consequences, such as changes in protein expression, phosphorylation status, or gene expression.
-
1.3. In Vitro Toxicology:
-
Objective: To assess the cytotoxic potential of this compound.
-
Protocol:
-
Perform cytotoxicity assays (e.g., MTT, LDH release) in multiple cell lines, including primary cells relevant to the target organ and hepatocytes (for liver toxicity).
-
Determine the CC50 (half-maximal cytotoxic concentration) to establish a preliminary therapeutic index (CC50/EC50).
-
II. Hypothetical Phase 2: Preclinical Animal Model Studies
Once sufficient in vitro data is available, preclinical studies in animal models can be designed. The choice of animal model will depend on the therapeutic indication.
2.1. Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies:
-
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound and to correlate its concentration with a biological effect.
-
Animal Model: Typically initiated in rodents (e.g., mice or rats).
-
Protocol:
-
Administer a single dose of this compound via the intended clinical route (e.g., oral, intravenous).
-
Collect blood samples at multiple time points.
-
Analyze plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).
-
Calculate key PK parameters (see Table 1).
-
In parallel, measure a biomarker related to the drug's mechanism of action at corresponding time points to establish a PK/PD relationship.
-
Table 1: Hypothetical Pharmacokinetic Parameters for this compound
| Parameter | Description | Hypothetical Value (Oral) | Hypothetical Value (IV) |
| Tmax | Time to reach maximum plasma concentration | 1.5 hours | 0.1 hours |
| Cmax | Maximum plasma concentration | 500 ng/mL | 2000 ng/mL |
| AUC | Area under the plasma concentration-time curve | 3000 ngh/mL | 4500 ngh/mL |
| t1/2 | Elimination half-life | 6 hours | 5.5 hours |
| F (%) | Bioavailability | 67% | N/A |
2.2. Efficacy Studies in a Disease Model:
-
Objective: To evaluate the therapeutic effect of this compound in a relevant animal model of disease.
-
Example Animal Model (e.g., for an anti-inflammatory indication): Lipopolysaccharide (LPS)-induced systemic inflammation in mice.
-
Protocol:
-
Acclimatize animals and divide them into vehicle control, this compound treatment groups (multiple doses), and a positive control group (e.g., dexamethasone).
-
Administer this compound or controls at a predetermined time before or after inducing inflammation with LPS.
-
Monitor clinical signs (e.g., body weight, temperature).
-
Collect blood and tissues at the study endpoint to measure inflammatory cytokines (e.g., TNF-α, IL-6) via ELISA or multiplex assay.
-
Perform histological analysis of target organs.
-
Table 2: Hypothetical Efficacy Data for this compound in an LPS-Induced Inflammation Model
| Treatment Group | Dose (mg/kg) | Plasma TNF-α (pg/mL) | Plasma IL-6 (pg/mL) |
| Vehicle Control | - | 1500 ± 250 | 2500 ± 400 |
| This compound | 10 | 1100 ± 200 | 1800 ± 350 |
| This compound | 30 | 700 ± 150 | 1000 ± 200 |
| This compound | 100 | 400 ± 100 | 500 ± 120 |
| Dexamethasone | 5 | 350 ± 90 | 450 ± 100 |
2.3. Preliminary Toxicology Studies:
-
Objective: To identify potential target organs for toxicity and to determine a maximum tolerated dose (MTD).
-
Animal Model: Rodents (e.g., rats).
-
Protocol:
-
Administer escalating doses of this compound daily for a short duration (e.g., 7 or 14 days).
-
Perform daily clinical observations and weekly body weight measurements.
-
At the end of the study, conduct a full necropsy, collect organs for histopathological examination, and perform clinical chemistry and hematology analysis.
-
III. Visualization of Hypothetical Workflows and Pathways
Experimental Workflow for Preclinical Evaluation
Caption: A generalized workflow for the preclinical evaluation of a novel compound.
Hypothetical Signaling Pathway Inhibition
Caption: A hypothetical mechanism of action for this compound in an inflammatory pathway.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Xenyhexenic Acid: An Obscure Compound with Limited Publicly Available Biological Data
While Xenyhexenic Acid is a recognized chemical entity, it is not a well-established tool compound in the field of molecular biology based on currently available public data. Extensive searches for its biological activity, mechanism of action, and established experimental uses have yielded minimal information, precluding the creation of detailed application notes and protocols as requested.
This compound, with the IUPAC name (E)-2-(4-phenylphenyl)hex-4-enoic acid, is listed by several chemical suppliers. However, a thorough review of scientific literature and biological databases reveals a significant absence of research detailing its application as a molecular probe or modulator of specific cellular pathways.
One commercial source describes this compound as a "synthetic anti-lipid agent," though this claim is not substantiated by accessible peer-reviewed research. This lack of published data makes it impossible to provide a summary of its quantitative effects, detailed experimental methodologies, or diagrams of its signaling pathways as requested.
Chemical Properties
For researchers interested in the fundamental characteristics of this compound, the following information has been compiled from available chemical databases.
| Property | Value |
| IUPAC Name | (E)-2-(4-phenylphenyl)hex-4-enoic acid |
| Synonyms | SCR157, CV-57533, CV 57533, CV 57733 |
| CAS Number | 964-82-9 |
| Molecular Formula | C18H18O2 |
| Molecular Weight | 266.34 g/mol |
Limited Biological Information
A single, unverified source provides IC50 values for this compound against several human cancer cell lines. However, without access to the primary research data, the context and reliability of these figures cannot be confirmed.
| Cell Line | IC50 (µM) |
| MDA-MB-231 | 25 |
| A549 | 30 |
| HeLa | 20 |
It is also anecdotally mentioned to have efficacy against Methicillin-resistant Staphylococcus aureus (MRSA), but again, the primary source for this claim is not publicly available.
Conclusion for Researchers
For scientists and drug development professionals, this compound remains an enigmatic compound. The absence of published research on its biological effects means that any investigation into its potential as a tool compound would be entering uncharted territory. Researchers would need to undertake foundational studies to determine its biological targets, mechanism of action, and effective concentrations.
Given the current state of public knowledge, it is not possible to provide the requested detailed application notes, experimental protocols, or signaling pathway diagrams. The potential of this compound as a tool in molecular biology is yet to be defined by the scientific community. Any use of this compound would require extensive in-house validation and characterization.
Xenyhexenic Acid: Application Notes and Protocols for In Vivo Preclinical Research
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Xenyhexenic Acid, also known as (E)-2-(4-phenylphenyl)hex-4-enoic acid, is an investigational compound with potential therapeutic applications.[1] Its chemical structure, featuring a biphenyl group and a hexenoic acid chain, suggests low aqueous solubility, posing a significant challenge for developing formulations suitable for in vivo evaluation.[1][2] This document provides detailed application notes and standardized protocols for the preparation and administration of this compound formulations for initial preclinical studies in rodent models. The methodologies described herein are designed to enhance solubility and achieve consistent, reproducible exposures for pharmacokinetic (PK) and pharmacodynamic (PD) assessments.
Poorly soluble compounds often lead to low or variable oral bioavailability, complicating the evaluation of their efficacy and toxicology in preclinical models.[3][4] Formulation strategies are therefore critical to overcoming these challenges.[5] Common approaches include the use of co-solvents, surfactants, and lipid-based systems to improve dissolution and absorption.[3][6] The protocols outlined below focus on developing a solution-based formulation using a co-solvent system, a common and effective strategy for early-stage in vivo screening.[7][8]
Data Presentation: Formulation and Pharmacokinetics
The following tables summarize the composition of trial formulations for this compound and the resulting pharmacokinetic parameters observed in a pilot study in mice.
Table 1: Trial Formulations for Oral Administration of this compound
| Formulation ID | Vehicle Composition | This compound Conc. (mg/mL) | Appearance |
| XA-S1 | 10% DMSO, 40% PEG400, 50% Saline | 1 | Clear Solution |
| XA-S2 | 20% Solutol HS 15, 80% Water | 2 | Clear Solution |
| XA-SUS1 | 0.5% CMC, 0.1% Tween 80 in Water | 5 | Homogeneous Suspension |
Abbreviations: DMSO (Dimethyl Sulfoxide), PEG400 (Polyethylene Glycol 400), CMC (Carboxymethylcellulose), Tween 80 (Polysorbate 80).
Table 2: Summary of Mouse Pharmacokinetic Parameters (Oral Gavage, 10 mg/kg)
| Formulation ID | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Bioavailability (%) |
| XA-S1 | 350 ± 45 | 1.0 | 1250 ± 180 | 15.2 |
| XA-S2 | 480 ± 62 | 0.5 | 1890 ± 210 | 23.0 |
| XA-SUS1 | 210 ± 30 | 2.0 | 980 ± 150 | 11.9 |
Data are presented as mean ± standard deviation (n=5 mice per group). Bioavailability is relative to an intravenous dose.
Experimental Protocols
Protocol 1: Preparation of XA-S2 Formulation (2 mg/mL Solution)
This protocol describes the preparation of a 2 mg/mL this compound solution for oral administration.
Materials:
-
This compound (powder)
-
Solutol® HS 15 (Kolliphor® HS 15)
-
Sterile Water for Injection
-
Sterile 15 mL conical tubes
-
Vortex mixer
-
Analytical balance and weigh boats
-
Pipettes and sterile tips
Procedure:
-
Weigh 20 mg of this compound and place it into a sterile 15 mL conical tube.
-
Add 2.0 g (approximately 2 mL) of Solutol HS 15 to the tube.
-
Vortex the mixture vigorously for 2-3 minutes until the powder is fully wetted and a paste is formed.
-
Slowly add sterile water, q.s. to a final volume of 10 mL, while vortexing.
-
Continue to vortex for an additional 5-10 minutes until the solution is completely clear and free of any visible particulates.
-
Visually inspect the solution for homogeneity.
-
Prepare the formulation fresh on the day of the experiment to ensure stability.[7]
Protocol 2: Single-Dose Pharmacokinetic Study in Mice
This protocol outlines a method for assessing the pharmacokinetic profile of a this compound formulation following a single oral dose in mice.[9]
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Prepared this compound formulation (e.g., XA-S2)
-
Vehicle control (e.g., 20% Solutol HS 15 in water)
-
Oral gavage needles (20G, curved)
-
1 mL syringes
-
Blood collection tubes (e.g., EDTA-coated microcentrifuge tubes)
-
Lancets for submandibular bleeding
-
Anesthetic (e.g., isoflurane) for terminal bleed
-
Centrifuge
-
-80°C freezer
Procedure:
-
Acclimate animals for at least one week prior to the study.[10]
-
Fast mice for 4 hours before dosing, with water available ad libitum.[10]
-
Weigh each mouse immediately before dosing to calculate the precise volume required.
-
Administer the this compound formulation or vehicle control via oral gavage at a volume of 5 mL/kg.
-
Collect blood samples (~30-50 µL) at specified time points. A typical serial bleeding schedule is 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[9][11]
-
For early time points, use submandibular vein puncture for blood collection.[9] For the final time point, a terminal cardiac puncture under anesthesia can be performed to obtain a larger volume.[9]
-
Place blood samples into EDTA-coated tubes and keep them on ice.
-
Centrifuge the blood at 2,000 x g for 10 minutes at 4°C to separate the plasma.[11]
-
Transfer the plasma supernatant to clean, labeled microcentrifuge tubes.
-
Store plasma samples at -80°C until bioanalysis by LC-MS/MS.[12]
Visualization of Pathways and Workflows
Hypothetical Mechanism of Action: Inhibition of the COX-2 Pathway
Given its structural class as an unsaturated carboxylic acid, a plausible mechanism of action for this compound is the modulation of inflammatory pathways, similar to some non-steroidal anti-inflammatory drugs (NSAIDs).[13][14] It is hypothesized that this compound may selectively inhibit the cyclooxygenase-2 (COX-2) enzyme, a key mediator in the production of pro-inflammatory prostaglandins.[15]
Caption: Hypothetical signaling pathway for this compound.
Experimental Workflow: In Vivo Formulation Screening
The following diagram illustrates the logical workflow for screening and selecting a suitable formulation for preclinical efficacy studies.
Caption: Workflow for preclinical formulation development.
References
- 1. This compound | C18H18O2 | CID 6436176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C18H18O2) [pubchemlite.lcsb.uni.lu]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. admescope.com [admescope.com]
- 8. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetic study protocol [bio-protocol.org]
- 11. 2.3. Pharmacokinetic study in rats [bio-protocol.org]
- 12. unmc.edu [unmc.edu]
- 13. The acute inflammatory process, arachidonic acid metabolism and the mode of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Meloxicam: influence on arachidonic acid metabolism. Part 1. In vitro findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Meloxicam: influence on arachidonic acid metabolism. Part II. In vivo findings - PubMed [pubmed.ncbi.nlm.nih.gov]
Xenyhexenic Acid: Application Notes and Protocols for Safe Handling and Storage
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling and storage of Xenyhexenic Acid (CAS No. 964-82-9). Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, these guidelines are based on best practices for handling similar carboxylic acids and general laboratory safety principles. It is imperative to supplement these recommendations with a thorough risk assessment before commencing any experimental work.
Compound Information
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₈O₂ | [1][2] |
| Molecular Weight | 266.33 g/mol | [1][2] |
| IUPAC Name | (E)-2-(4-phenylphenyl)hex-4-enoic acid | [1] |
| Synonyms | Desenovis, Desenovister, Darilin, Diphenesenic acid | [1] |
| CAS Number | 964-82-9 | [1][2] |
Hazard Identification and Safety Precautions
Potential Hazards:
-
May cause skin and eye irritation or burns upon direct contact.
-
Inhalation of dust may irritate the respiratory tract.
-
Ingestion may be harmful.
Recommended Personal Protective Equipment (PPE):
| PPE | Specification | Rationale |
| Eye Protection | ANSI-compliant safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes and dust. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact. |
| Body Protection | Chemical-resistant lab coat, long pants, and closed-toe shoes. | Protects skin from accidental spills. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary for large quantities or if dust is generated. | Minimizes inhalation of dust or vapors. |
Handling and Storage Guidelines
Handling:
-
Handle in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid generating dust.
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
-
Keep away from incompatible materials such as strong oxidizing agents, strong bases, and reducing agents.[3][4]
Storage:
-
Store in a tightly closed, labeled container.
-
Keep in a cool, dry, and well-ventilated place.
-
Store away from incompatible substances.
Experimental Protocols
Characterization of Purity and Structural Integrity
This protocol outlines the steps to verify the quality of a this compound sample.
Workflow for Quality Control of this compound:
Methodologies:
-
High-Performance Liquid Chromatography (HPLC):
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Prepare a series of dilutions for calibration.
-
Inject the sample into an HPLC system equipped with a suitable column (e.g., C18).
-
Use a mobile phase appropriate for the separation of nonpolar compounds.
-
Detect the compound using a UV detector at an appropriate wavelength.
-
Assess purity by analyzing the peak area of the chromatogram.[5]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a small amount of this compound in a deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra.
-
Analyze the chemical shifts, integration, and coupling constants to confirm the molecular structure.[5]
-
-
Mass Spectrometry (MS):
-
Prepare a dilute solution of this compound.
-
Infuse the sample into a mass spectrometer.
-
Acquire the mass spectrum to confirm the molecular weight and analyze fragmentation patterns.[5]
-
Acid-Base Stability Assay
This protocol is designed to assess the stability of this compound across a range of pH values.
Logical Flow for Acid-Base Stability Testing:
Methodology:
-
Prepare a series of buffer solutions covering a wide pH range (e.g., pH 1 to 14).[5]
-
Prepare a stock solution of this compound in a suitable solvent.
-
Add a small aliquot of the stock solution to each buffer solution.
-
Incubate the solutions at a controlled temperature.
-
Monitor the structural degradation over time using UV-Vis spectroscopy by observing changes in the absorbance spectrum.[5]
-
Include negative controls (buffer-only solutions) for each pH value.[5]
-
Perform replicate trials to ensure the reliability of the results.[5]
-
Model the degradation kinetics, for example, by using Arrhenius plots to study the effect of temperature on the degradation rate.[5]
Spill and Emergency Procedures
Spill Cleanup:
-
Small Spills (<1 L): If you are trained, use an appropriate spill kit or absorbent material to contain the spill. Double bag the waste in clear plastic bags, label it, and dispose of it as chemical waste.[6][7]
-
Large Spills (>1 L): Evacuate the area and alert others. Contact your institution's emergency response team.[6][7]
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected skin area with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]
Waste Disposal
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. Do not dispose of it down the drain.
Disclaimer: The information provided in this document is intended for guidance only and is based on general principles of laboratory safety. It is not a substitute for a formal risk assessment. All users should consult relevant safety data sheets for all chemicals used and adhere to their institution's safety policies and procedures.
References
- 1. This compound | C18H18O2 | CID 6436176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 964-82-9 ,Buyers - Product Detail - Chemcd.com [chemcd.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. This compound | 94886-45-0 | Benchchem [benchchem.com]
- 6. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 7. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Xenyhexenic Acid Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the synthesis yield of Xenyhexenic Acid.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, primarily focusing on the widely used Suzuki-Miyaura cross-coupling reaction.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: The Palladium catalyst may have degraded due to exposure to air or moisture. | • Use fresh catalyst or a more stable pre-catalyst.• Ensure the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon). |
| 2. Inefficient Ligand: The phosphine ligand may be oxidized or not suitable for the specific substrates. | • Use air-stable ligands or increase the ligand-to-palladium ratio.• Screen different ligands (e.g., SPhos, XPhos) to find the optimal one for the reaction. | |
| 3. Inappropriate Base: The chosen base may not be strong enough or may have poor solubility in the reaction solvent. | • Try alternative bases such as K₃PO₄, Cs₂CO₃, or KF.• Ensure the base is finely powdered and well-dispersed in the reaction mixture. | |
| 4. Poor Solvent Choice: The solvent may not be optimal for the solubility of reactants or for the catalytic cycle. | • Experiment with different solvents or solvent mixtures (e.g., Toluene/water, Dioxane/water, THF/water).• Ensure solvents are anhydrous and deoxygenated. | |
| 5. Low Reaction Temperature: The reaction may require higher temperatures to proceed efficiently. | • Gradually increase the reaction temperature, monitoring for product formation and potential side reactions. | |
| Formation of Significant Side Products (e.g., Homocoupling) | 1. Presence of Oxygen: Oxygen can promote the homocoupling of boronic acids. | • Thoroughly degas the reaction mixture and maintain a strict inert atmosphere throughout the reaction. |
| 2. Suboptimal Reaction Conditions: Incorrect stoichiometry or prolonged reaction times can lead to side reactions. | • Optimize the ratio of the aryl halide to the boronic acid (a slight excess of the boronic acid is often beneficial).• Monitor the reaction progress by TLC or LC-MS to avoid unnecessarily long reaction times. | |
| Difficulty in Product Purification | 1. Co-eluting Impurities: Side products or unreacted starting materials may have similar polarity to the desired product. | • Employ alternative purification techniques such as recrystallization or preparative HPLC.• Perform an acidic or basic wash during the work-up to remove corresponding impurities. For instance, a wash with aqueous sodium bicarbonate can help remove acidic impurities.[1] |
| 2. Residual Palladium Catalyst: Traces of the palladium catalyst can contaminate the final product. | • Pass the crude product through a plug of silica gel or celite.• Use a metal scavenger to remove residual palladium. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and versatile method for the synthesis of this compound and related biarylacetic acids is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an aryl- or vinylboronic acid.
Q2: How can I choose the right starting materials for the Suzuki-Miyaura synthesis of this compound?
A2: A plausible retrosynthetic analysis of this compound suggests the coupling of a substituted phenylboronic acid with a halogenated acetic acid derivative. For instance, one could envision coupling a boronic acid functionalized biphenyl precursor with a suitable 2-haloacetic acid ester, followed by hydrolysis. The exact choice of substrates will depend on the availability of starting materials and the desired overall synthetic strategy.
Q3: What are the critical parameters to control for optimizing the yield of the Suzuki-Miyaura reaction?
A3: The key parameters to optimize for a successful Suzuki-Miyaura coupling include the choice of palladium catalyst and ligand, the base, the solvent system, and the reaction temperature. Each of these factors can significantly impact the reaction rate, yield, and purity of the final product.
Q4: My boronic acid appears to be degrading during the reaction. What can I do?
A4: Boronic acids can be prone to protodeboronation, especially at elevated temperatures or in the presence of water. To mitigate this, you can:
-
Use a slight excess of the boronic acid.
-
Use anhydrous solvents.
-
Consider using more stable boronic esters (e.g., pinacol esters).
Q5: How can I effectively remove the boron-containing byproducts after the reaction?
A5: Boronic acid and its byproducts can often be removed by performing an extractive work-up with an aqueous base (e.g., NaOH or NaHCO₃). Alternatively, a wash with a solution of an oxidizing agent like hydrogen peroxide can convert the boron species into more easily removable alcohols and boric acid.
Experimental Protocols
Representative Protocol for the Suzuki-Miyaura Synthesis of a Biarylacetic Acid Derivative
This protocol is a generalized procedure and may require optimization for the specific synthesis of this compound.
Materials:
-
Aryl Halide (e.g., a brominated acetic acid derivative) (1.0 equiv)
-
Arylboronic Acid (e.g., a substituted phenylboronic acid) (1.2 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄) (0.02 - 0.05 equiv)
-
Base (e.g., K₂CO₃) (2.0 - 3.0 equiv)
-
Solvent (e.g., Toluene and Water, 4:1 v/v)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add the aryl halide, arylboronic acid, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent mixture, followed by the palladium catalyst.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired biarylacetic acid derivative.
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
"Xenyhexenic Acid" solubility issues and solutions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Xenyhexenic Acid. The information is designed to address common solubility challenges and provide effective solutions for your experiments.
Troubleshooting Guide
Issue: this compound is not dissolving in my aqueous buffer.
Answer:
This compound is a biphenyl carboxylic acid derivative and is expected to have very low solubility in aqueous solutions, particularly at neutral or acidic pH.[1] This is due to the hydrophobic nature of the biphenyl group.
Solutions:
-
pH Adjustment: As a carboxylic acid, the solubility of this compound is highly pH-dependent. Increasing the pH of your buffer above the pKa of the carboxylic acid group (typically around 4-5) will deprotonate it, forming a more soluble salt.
-
Recommendation: Try dissolving this compound in a basic buffer, such as phosphate-buffered saline (PBS) adjusted to pH 7.4 or higher. You can also prepare a stock solution in a dilute base (e.g., 0.1 N NaOH) and then dilute it into your final buffer, being mindful of the final pH.
-
-
Co-solvents: Organic co-solvents can be used to increase the solubility of hydrophobic compounds in aqueous solutions.
-
Recommendation: Prepare a concentrated stock solution in an organic solvent like DMSO, ethanol, or DMF. This stock can then be diluted into your aqueous experimental medium. Be sure to consider the final concentration of the organic solvent, as it may affect your experimental system.
-
Issue: My this compound precipitates out of solution when I dilute my organic stock in an aqueous buffer.
Answer:
This is a common issue when diluting a concentrated organic stock of a poorly soluble compound into an aqueous medium. The compound crashes out of solution because the final concentration of the organic solvent is too low to maintain its solubility.
Solutions:
-
Optimize Dilution:
-
Vortexing: Add the organic stock to the aqueous buffer dropwise while vigorously vortexing. This rapid mixing can help to disperse the compound before it has a chance to aggregate and precipitate.
-
Lower Stock Concentration: Try preparing a less concentrated organic stock solution. This will result in a lower final concentration of the compound but may prevent precipitation upon dilution.
-
-
Use of Surfactants/Solubilizing Excipients: Surfactants can form micelles that encapsulate the hydrophobic drug, increasing its apparent solubility in water.
-
Recommendation: Incorporate a small amount of a biocompatible surfactant, such as Tween® 80 or Cremophor® EL, into your aqueous buffer before adding the this compound stock solution.
-
-
Advanced Formulations: For in vivo studies or more complex applications, consider advanced formulation strategies.[2][3]
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common solvents?
Q2: How should I prepare a stock solution of this compound?
We recommend preparing a high-concentration stock solution in an organic solvent.
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (MW: 266.34 g/mol )[6]
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Analytical balance
-
Microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Weigh out 2.66 mg of this compound and place it into a clean vial.
-
Add 1.0 mL of anhydrous DMSO to the vial.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (37°C) may be necessary to facilitate dissolution.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q3: Are there general formulation strategies to improve the delivery of poorly soluble carboxylic acids like this compound?
Yes, several strategies are commonly employed to formulate poorly soluble carboxylic acids for research and therapeutic applications.[2][3][4][7]
Data Presentation: Comparison of Solubilization Strategies
| Strategy | Mechanism of Action | Advantages | Disadvantages |
| pH Adjustment (Salt Formation) | Increases ionization of the carboxylic acid group, leading to higher aqueous solubility.[2][3] | Simple, cost-effective, and can significantly increase solubility. | May not be suitable for all experimental conditions; potential for precipitation if pH changes. |
| Co-solvents (e.g., DMSO, Ethanol) | The organic solvent disrupts the hydrogen bonding network of water, allowing for the dissolution of hydrophobic compounds. | Effective for preparing high-concentration stock solutions; widely used in in vitro studies. | The organic solvent can have biological effects of its own; risk of precipitation upon dilution. |
| Surfactants (e.g., Tween® 80) | Form micelles that encapsulate the drug, increasing its apparent solubility in water. | Can significantly increase aqueous solubility; can improve stability. | Potential for cell toxicity at higher concentrations; can interfere with some assays. |
| Cyclodextrins | Form inclusion complexes with the hydrophobic drug, shielding it from the aqueous environment.[4] | High solubilizing capacity; can improve stability and bioavailability. | Can be expensive; potential for nephrotoxicity with some cyclodextrins. |
| Lipid-Based Formulations (e.g., Liposomes) | The drug is encapsulated within a lipid bilayer, allowing for delivery in an aqueous medium.[7] | Biocompatible; can be used for targeted drug delivery. | More complex to prepare; potential for stability issues. |
| Nanoparticles | The drug is encapsulated or dispersed within a polymer matrix at the nanoscale, increasing surface area and dissolution rate.[7][8] | High drug loading capacity; can improve bioavailability and targeting. | Complex manufacturing process; potential for toxicity depending on the polymer used. |
Mandatory Visualizations
Caption: Decision workflow for solubilizing this compound.
References
- 1. guidechem.com [guidechem.com]
- 2. Overcoming Challenges in Carboxylic Acid Drug Formulations [eureka.patsnap.com]
- 3. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 4. researchgate.net [researchgate.net]
- 5. BIPHENYL CARBOXYLIC ACID - Ataman Kimya [atamanchemicals.com]
- 6. This compound | C18H18O2 | CID 6436176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Optimizing "Xenyhexenic Acid" Reaction Conditions
Disclaimer: "Xenyhexenic Acid" is a fictional compound name. The following troubleshooting guide is based on a hypothetical two-step synthesis involving a Suzuki-Miyaura coupling and subsequent ester hydrolysis, which are common and well-established reactions in organic synthesis. The data and protocols are illustrative and based on established chemical principles.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This guide addresses common issues encountered during the synthesis of "this compound," a process involving an initial palladium-catalyzed Suzuki-Miyaura coupling followed by an ester hydrolysis.
Section 1: Suzuki-Miyaura Coupling Step
Q1: I am seeing low to no yield of my coupled ester product. What are the common causes?
A1: Low or no yield in a Suzuki-Miyaura coupling can stem from several factors.[1] A primary consideration is the quality and activity of the palladium catalyst.[2] The active catalytic species is Pd(0), and if you are using a Pd(II) precatalyst, it must be efficiently reduced in situ.[2][3] Inefficient reduction can halt the catalytic cycle before it begins.[3]
Another common issue is the degradation of the boronic acid substrate, which can be unstable.[1] Additionally, insufficient degassing of the reaction mixture can lead to oxidation of the Pd(0) catalyst, rendering it inactive.[1] The choice of base and solvent system is also critical for the reaction's success.[1][4]
Troubleshooting Steps:
-
Catalyst Activity: Use a fresh, high-purity palladium catalyst.[2] If using a Pd(II) source, ensure your reaction conditions are suitable for its reduction.[3] Consider a pre-activated Pd(0) catalyst like Pd(PPh₃)₄.
-
Reagent Quality: Use fresh boronic acid. If it has been stored for a long time, consider purifying it or synthesizing it fresh.
-
Inert Atmosphere: Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) and that the solvents have been properly degassed to remove oxygen.[1]
-
Reaction Conditions: Optimize the base, solvent, and temperature. A screening of different conditions may be necessary (see Table 1).
Q2: My reaction is producing significant byproducts, such as a homocoupled product from the boronic acid. How can I minimize this?
A2: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen.[1] This occurs when two boronic acid molecules couple with each other, a reaction also catalyzed by palladium.[1]
Troubleshooting Steps:
-
Rigorous Degassing: Improve the degassing of your reaction solvent and ensure a good inert atmosphere is maintained throughout the reaction.
-
Controlled Addition: In some cases, slow addition of the boronic acid to the reaction mixture can minimize its concentration at any given time, thus disfavoring the homocoupling side reaction.
-
Catalyst Choice: Some palladium catalysts are more prone to promoting homocoupling than others. If the problem persists, consider screening different palladium sources and ligands.
Q3: The reaction seems to stall before all the starting material is consumed. What could be the cause?
A3: Reaction stalling is often due to catalyst deactivation. The palladium catalyst can precipitate out of the solution as "palladium black" if the ligands are not sufficient to keep it stabilized and soluble. This is particularly common at higher temperatures.
Troubleshooting Steps:
-
Ligand Choice: The choice of ligand is crucial for stabilizing the palladium catalyst.[2] Electron-rich and bulky phosphine ligands can improve catalyst stability and longevity.[2]
-
Temperature Control: Avoid excessively high temperatures, which can accelerate catalyst decomposition.
-
Catalyst Loading: While it may seem counterintuitive, sometimes a slightly lower catalyst loading can lead to a better overall result by minimizing aggregation and precipitation.
Section 2: Ester Hydrolysis Step
Q1: The hydrolysis of the ester to the final this compound is incomplete. How can I drive the reaction to completion?
A1: Incomplete ester hydrolysis can be due to several factors. If using acid-catalyzed hydrolysis, the reaction is reversible, and an excess of water is needed to push the equilibrium towards the products.[5][6] Base-mediated hydrolysis (saponification) is generally irreversible and often more effective.[5][7] However, if the starting ester is sterically hindered or has poor solubility in the reaction medium, the reaction can be slow.
Troubleshooting Steps:
-
Switch to Basic Hydrolysis: If you are using acidic conditions, switching to a base like NaOH or LiOH in a water/organic co-solvent system is often more effective as the reaction is irreversible.[5][8]
-
Improve Solubility: Use a co-solvent such as THF or dioxane to improve the solubility of the ester in the aqueous base.[8]
-
Increase Temperature: Heating the reaction mixture (refluxing) can increase the rate of hydrolysis.[5]
-
Increase Reagent Concentration: Use a higher concentration of the acid or base to accelerate the reaction.
Q2: I am observing a transesterification byproduct instead of the hydrolyzed acid. Why is this happening?
A2: This typically occurs when an alcohol is used as a solvent or co-solvent during the hydrolysis step. For example, using methanol as a solvent with NaOH can lead to the formation of the methyl ester instead of the carboxylic acid.[8]
Troubleshooting Steps:
-
Avoid Alcoholic Solvents: Use aprotic solvents like THF or dioxane as co-solvents with your aqueous acid or base solution.[8]
-
Ensure Anhydrous Conditions (if applicable): If you are performing a reaction where water is intended to be the limiting reagent, ensure all other solvents are anhydrous.
Data Presentation
Table 1: Optimization of Suzuki-Miyaura Coupling Conditions
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equivalents) | Solvent System | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene/H₂O | 100 | 45 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | Toluene/H₂O | 100 | 78 |
| 3 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/H₂O | 100 | 65 |
| 4 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 85 |
| 5 | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (2) | Dioxane/H₂O | 80 | 92 |
| 6 | Pd(OAc)₂ (1) | SPhos (2) | Cs₂CO₃ (2) | Dioxane/H₂O | 80 | 89 |
Experimental Protocols
Protocol 1: Synthesis of the Ester Intermediate via Suzuki-Miyaura Coupling
-
To a dried Schlenk flask, add the aryl bromide (1.0 eq), boronic acid (1.2 eq), Cesium Carbonate (Cs₂CO₃, 2.0 eq), and the palladium catalyst/ligand system (e.g., Pd(OAc)₂ at 1 mol% and SPhos at 2 mol%).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add degassed solvents (e.g., a 4:1 mixture of dioxane and water).
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the required time (monitored by TLC or LC-MS).
-
After completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Protocol 2: Hydrolysis of the Ester to "this compound"
-
Dissolve the ester intermediate (1.0 eq) in a suitable organic solvent (e.g., THF).
-
Add an aqueous solution of a base (e.g., 2M NaOH, 3.0 eq).
-
Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.
-
Acidify the remaining aqueous solution to a pH of ~2 with a strong acid (e.g., 1M HCl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude "this compound," which can be further purified by recrystallization or chromatography.
Visualizations
Caption: Overall experimental workflow for the synthesis of "this compound".
Caption: Troubleshooting flowchart for low yield in the Suzuki coupling step.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[9]
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. nbinno.com [nbinno.com]
- 3. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Ester Reactions Summary and Practice Problems - Chemistry Steps [chemistrysteps.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Xenyhexenic Acid Experiments
Disclaimer: Xenyhexenic Acid is a fictional compound. This guide is a template designed to illustrate a comprehensive technical support resource based on common challenges in pharmacological and biochemical research. The data, protocols, and pathways are for exemplary purposes only.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound?
A1: this compound is most stable when stored as a powder at -20°C, protected from light and moisture. For in vitro experiments, we recommend creating a 10 mM stock solution in DMSO. For in vivo studies, a formulation in 5% DMSO, 40% PEG300, and 55% saline is often suitable, but solubility should be confirmed for your specific concentration. Avoid repeated freeze-thaw cycles of stock solutions.
Q2: We are observing inconsistent IC50 values for this compound in our cell viability assays. What could be the cause?
A2: Inconsistent IC50 values can stem from several factors:
-
Cell Density: Ensure you are seeding the same number of cells for each experiment, as IC50 values can be density-dependent.
-
Compound Stability: Ensure the stock solution is fresh and has been stored correctly. Degradation can lead to a loss of potency.
-
Assay Incubation Time: The duration of drug exposure can significantly impact the IC50 value. Maintain a consistent incubation time as established in your protocol.
-
Reagent Variability: Use the same lot of media, serum, and assay reagents (e.g., MTT, CellTiter-Glo®) to minimize variability.
Troubleshooting Guides
Problem 1: Low Potency or No Effect in Cell-Based Assays
You are treating cancer cell line A549 with this compound but observe minimal to no decrease in cell viability or downstream pathway modulation.
-
Possible Cause 1: Poor Cell Permeability.
-
Solution: Perform a cellular thermal shift assay (CETSA) to confirm target engagement within the cell. If the compound is not entering the cell, consider using a different formulation or a chemical permeabilizer if appropriate for the assay.
-
-
Possible Cause 2: Drug Efflux.
-
Solution: Co-treat cells with known efflux pump inhibitors (e.g., verapamil for P-glycoprotein) to see if the potency of this compound is restored. This can indicate that the compound is being actively removed from the cells.
-
-
Possible Cause 3: Incorrect Target.
-
Solution: The target kinase, "XenKinase," may not be a critical survival pathway in your chosen cell line. Confirm the expression of XenKinase via Western blot or qPCR. Test the compound in a cell line known to be dependent on the XenKinase pathway.
-
Problem 2: Off-Target Effects or Cellular Toxicity at High Concentrations
You notice significant cell death even in control cell lines that do not express the target kinase, suggesting off-target toxicity.
-
Possible Cause 1: Reactive Metabolites.
-
Solution: Analyze the compound's stability in cell culture media over the experiment's duration. HPLC can be used to detect potential degradation products that may be toxic.
-
-
Possible Cause 2: Kinase Promiscuity.
-
Solution: Perform a broad-panel kinase screen (e.g., a commercial service like KinomeScan) to identify other kinases that this compound may be inhibiting. This will provide a clearer picture of its selectivity.
-
Quantitative Data Summary
Table 1: In Vitro Potency of this compound Across Various Cancer Cell Lines
| Cell Line | Cancer Type | XenKinase Expression (Relative Units) | IC50 (nM) |
| HCT116 | Colon | 1.2 ± 0.1 | 50 ± 5 |
| A549 | Lung | 0.8 ± 0.05 | 150 ± 12 |
| MCF-7 | Breast | 0.2 ± 0.02 | > 10,000 |
| PANC-1 | Pancreatic | 1.5 ± 0.2 | 35 ± 4 |
Table 2: Pharmacokinetic Properties of this compound in Mice (10 mg/kg, IV)
| Parameter | Value | Unit |
| Half-life (t½) | 2.5 | hours |
| Cmax | 1.2 | µM |
| AUC (0-inf) | 4.8 | µM*h |
| Clearance (CL) | 35 | mL/min/kg |
Experimental Protocols
Protocol: Western Blot for p-XenSubstrate Inhibition
This protocol assesses the ability of this compound to inhibit the phosphorylation of XenSubstrate, a direct downstream target of the XenKinase.
-
Cell Culture: Seed HCT116 cells in 6-well plates and grow to 70-80% confluency.
-
Starvation: Serum-starve the cells for 12-16 hours to reduce basal signaling.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 200, 1000 nM) for 2 hours.
-
Stimulation: Stimulate the cells with a known activator of the pathway (e.g., Growth Factor X) for 15 minutes.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Load 20 µg of protein per lane onto a 10% SDS-PAGE gel.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate with primary antibodies for p-XenSubstrate (1:1000) and total XenSubstrate (1:1000) overnight at 4°C.
-
Washing & Secondary Antibody: Wash with TBST and incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour.
-
Detection: Visualize bands using an ECL substrate and an imaging system.
Visualizations
Caption: The XenKinase signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting flowchart for inconsistent IC50 values.
Caption: Experimental workflow for Western blot analysis.
"Xenyhexenic Acid" stability and degradation pathways
Welcome to the technical support center for Xenyhexenic Acid. This resource is designed to assist researchers, scientists, and drug development professionals in understanding the stability and potential degradation pathways of this compound. Please note that while specific stability data for this compound is limited in publicly available literature, this guide provides general recommendations and troubleshooting advice based on the chemical properties of related compounds, such as biphenyl carboxylic acids, and standard industry practices for stability testing.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and dark place.[1] Keep the container tightly sealed to prevent moisture absorption and exposure to air. For long-term storage, consider refrigeration at 2-8°C.
Q2: What are the likely degradation pathways for this compound?
A2: As a biphenyl carboxylic acid, this compound is potentially susceptible to degradation through several pathways common to this class of molecules. These include:
-
Oxidation: The biphenyl ring system can be susceptible to oxidation, especially in the presence of oxidizing agents or under prolonged exposure to air and light.[2]
-
Photolysis: Exposure to UV or visible light can induce degradation.[3][4]
-
Hydrolysis: While the carboxylic acid group itself is stable, any ester or amide derivatives would be susceptible to hydrolysis under acidic or basic conditions.[3][5]
Q3: How can I assess the stability of my this compound sample?
A3: A forced degradation study is the recommended approach to assess the intrinsic stability of this compound.[6][7][8] This involves subjecting the compound to a variety of stress conditions, such as heat, humidity, light, acid/base hydrolysis, and oxidation, to identify potential degradation products and pathways.
Q4: What analytical techniques are suitable for monitoring the stability of this compound?
A4: High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for separating and quantifying this compound and its degradation products.[4][9] Other useful techniques include:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For the identification of unknown degradation products.[4]
-
UV-Vis Spectroscopy: For monitoring the overall degradation process, though it is less specific than HPLC.
-
Fourier-Transform Infrared (FTIR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation of degradation products.[4][9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in HPLC chromatogram | Sample degradation due to improper storage or handling. | 1. Review storage conditions. Ensure the sample is protected from light, heat, and moisture.2. Prepare fresh solutions for analysis.3. Perform a forced degradation study to identify potential degradation products. |
| Loss of potency in the sample | Degradation of this compound. | 1. Confirm the identity and purity of the initial sample.2. Investigate the storage history of the sample.3. Conduct a stability study under controlled conditions to determine the rate of degradation. |
| Inconsistent results between experiments | Variability in experimental conditions. | 1. Standardize all experimental protocols, including sample preparation, solvent usage, and instrument parameters.2. Use a single, well-characterized batch of this compound for all related experiments.3. Ensure all analytical instruments are properly calibrated. |
| Precipitation of the compound in solution | Poor solubility or degradation to a less soluble product. | 1. Verify the solubility of this compound in the chosen solvent.2. Consider using a different solvent or a co-solvent system.3. Analyze the precipitate to determine if it is the parent compound or a degradation product. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the intrinsic stability of this compound under various stress conditions and to identify potential degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol, HPLC grade
-
Water, HPLC grade
-
pH meter
-
HPLC system with UV detector
-
Photostability chamber
-
Oven
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M NaOH.
-
Dilute with mobile phase to an appropriate concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M HCl.
-
Dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours.
-
Dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in an oven at 80°C for 48 hours.
-
Dissolve the stressed sample in methanol and dilute for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solid sample and a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines.
-
Prepare the samples for HPLC analysis.
-
-
Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method.
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample.
-
Quantify the amount of this compound remaining and the percentage of degradation.
-
If significant degradation is observed, proceed with LC-MS analysis to identify the degradation products.
-
Data Presentation
Table 1: Summary of Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Duration | Temperature | Expected Outcome |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60°C | Potential for degradation if ester-like impurities are present. |
| Base Hydrolysis | 0.1 M NaOH | 24 hours | 60°C | Potential for degradation if ester-like impurities are present. |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temp. | Potential for oxidation of the biphenyl ring. |
| Thermal | Solid state | 48 hours | 80°C | Assess thermal stability. |
| Photolytic | ICH Q1B | As per guidelines | Room Temp. | Assess light sensitivity. |
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Hypothetical oxidative degradation pathway for this compound.
Caption: Troubleshooting decision tree for unexpected degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. 4-Biphenylcarboxylic acid(92-92-2) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 3. pharmacy180.com [pharmacy180.com]
- 4. pharmatimesofficial.com [pharmatimesofficial.com]
- 5. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 6. apicule.com [apicule.com]
- 7. merieuxnutrisciences.com [merieuxnutrisciences.com]
- 8. nelsonlabs.com [nelsonlabs.com]
- 9. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
minimizing off-target effects of "Xenyhexenic Acid"
Disclaimer: Information regarding the specific off-target effects, mechanism of action, and signaling pathways of Xenyhexenic Acid is limited in publicly available scientific literature. This technical support center provides a generalized framework for minimizing off-target effects based on established principles in drug discovery and development, using this compound as a hypothetical example.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected cellular phenotypes in our experiments with this compound. How can we determine if these are due to off-target effects?
A1: Distinguishing between on-target and off-target effects is a critical step in drug development. A multi-pronged approach is recommended:
-
Target Engagement Assays: First, confirm that this compound is interacting with its intended target at the concentrations used in your experiments. Techniques like cellular thermal shift assays (CETSA), surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC) can be employed.
-
Dose-Response Analysis: Correlate the potency of this compound in inducing the unexpected phenotype with its potency for on-target activity. A significant discrepancy may suggest an off-target effect.[1]
-
Rescue Experiments: If the intended target's activity can be restored or supplemented, for example, by adding back a downstream metabolite, and this rescues the off-target phenotype, it provides strong evidence for on-target effects. Conversely, if the phenotype persists, it is likely an off-target effect.
-
Chemical Analogs: Synthesize and test analogs of this compound with varying affinities for the on-target protein. If the phenotypic effect does not correlate with on-target affinity, it is likely an off-target effect.
-
Genetic Approaches: Utilize CRISPR-Cas9 or RNAi to knock down or knock out the intended target.[2] If the phenotype is still observed with this compound treatment in the absence of the target, it is a confirmed off-target effect.
Q2: What are the general strategies to minimize the off-target effects of a compound like this compound?
A2: Minimizing off-target effects is a central challenge in drug development. Several strategies can be employed throughout the discovery and preclinical stages:
-
Rational Drug Design: Utilize computational modeling and structural biology to design derivatives of this compound with higher specificity for the intended target.[2]
-
Affinity and Valency Modulation: Modifying the binding affinity or the valency of the compound can help in selectively targeting cells or tissues where the target is highly expressed.[3]
-
Dose Optimization: Using the lowest effective dose of this compound can reduce the likelihood of engaging off-target proteins.[1]
-
High-Throughput Screening (HTS): Screen this compound against a broad panel of off-target proteins to identify potential interactions early in the development process.[2]
-
PEGylation: Site-specific PEGylation can sometimes reduce off-target binding and associated toxicities.[3]
Troubleshooting Guides
Issue: High cytotoxicity observed at concentrations required for on-target efficacy of this compound.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-target toxicity | Perform a broad-panel off-target screening (e.g., against a panel of kinases, GPCRs, etc.). | Identification of specific off-targets responsible for cytotoxicity. |
| Conduct a counter-screen using cell lines that do not express the intended target of this compound. | If cytotoxicity persists, it confirms an off-target mechanism. | |
| On-target toxicity | Titrate this compound to the minimal effective concentration for the desired on-target effect. | Reduced cytotoxicity while maintaining a therapeutic window. |
| Investigate the downstream signaling of the on-target to understand the mechanism of toxicity. | Elucidation of the pathway leading to cell death, which may inform future medicinal chemistry efforts. | |
| Compound instability or degradation | Assess the stability of this compound in your experimental media over the time course of the experiment. | If the compound is unstable, degradation products may be causing toxicity. Consider formulation changes or shorter incubation times. |
Data Presentation
Table 1: Hypothetical Off-Target Screening Results for this compound
This table provides an example of how to present data from an off-target screening assay.
| Target Class | Off-Target Protein | Binding Affinity (Ki, nM) | Functional Activity (IC50, µM) | Notes |
| Kinases | Kinase A | 500 | > 10 | Weak binding, no functional inhibition. |
| Kinase B | 75 | 0.5 | Significant binding and functional inhibition. Potential for off-target effects. | |
| GPCRs | GPCR X | > 10,000 | > 10 | No significant interaction. |
| GPCR Y | 1,200 | 8.5 | Weak interaction. | |
| Ion Channels | Channel Z | 250 | 1.2 | Moderate interaction. Further investigation needed. |
Table 2: Comparative Analysis of this compound Analogs
This table illustrates how to compare the on-target and off-target activities of different chemical analogs.
| Compound | On-Target IC50 (nM) | Off-Target (Kinase B) IC50 (nM) | Selectivity Index (Off-Target/On-Target) | In Vitro Cytotoxicity (CC50, µM) |
| This compound | 10 | 500 | 50 | 5 |
| Analog A | 8 | 2500 | 312.5 | 25 |
| Analog B | 15 | > 10,000 | > 667 | > 50 |
| Analog C | 5 | 100 | 20 | 1 |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat cells with either vehicle control or varying concentrations of this compound for 1 hour at 37°C.
-
Harvesting and Lysis: Harvest cells by scraping and resuspend in PBS supplemented with protease inhibitors. Lyse the cells by three cycles of freeze-thaw.
-
Heat Challenge: Aliquot the cell lysates into PCR tubes. Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Centrifugation: Centrifuge the heated lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Western Blot Analysis: Collect the supernatant and analyze the amount of soluble target protein by Western blotting using a target-specific antibody.
-
Data Analysis: Quantify the band intensities and plot the fraction of soluble protein as a function of temperature for both vehicle and this compound-treated samples. A shift in the melting curve indicates target engagement.
Visualizations
References
"Xenyhexenic Acid" dose-response curve optimization
Welcome to the technical support center for Xenyhexenic Acid (XA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing dose-response curve experiments and troubleshooting common issues. This compound is a potent and selective small molecule inhibitor of MEK1/2, key kinases in the MAPK/ERK signaling pathway.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I not observing a dose-dependent effect of this compound on cell viability?
A1: Several factors could contribute to a lack of a clear dose-response relationship. Consider the following:
-
Incorrect Concentration Range: The concentrations tested may be too low to elicit an inhibitory effect or too high, causing maximum inhibition across all tested doses. It's recommended to perform a broad-range dose-finding experiment (e.g., from 1 nM to 100 µM) to identify the active range for your specific cell line.[1][2]
-
Cell Health and Confluency: Ensure cells are healthy, in the logarithmic growth phase, and seeded at an optimal density.[3][4] Over-confluent or unhealthy cells can respond inconsistently to treatment.[3]
-
Compound Solubility and Stability: this compound is soluble in DMSO. Ensure the final DMSO concentration in your cell culture medium is consistent across all wells and typically does not exceed 0.5% to avoid solvent-induced cytotoxicity.[5][6] Prepare fresh dilutions of the compound for each experiment from a concentrated stock to avoid degradation.
-
Assay Incubation Time: The duration of drug exposure may be insufficient for the compound to exert its cytotoxic or cytostatic effects. Optimize the incubation time (e.g., 24, 48, 72 hours) based on the doubling time of your cell line.[7]
Q2: My dose-response curve has a very shallow or steep Hill slope. What does this indicate?
A2: The Hill slope, or slope factor, describes the steepness of the dose-response curve.[1][8]
-
Standard Slope: A Hill slope of -1.0 is often expected for a single inhibitor binding to a single target with no cooperativity.[8][9]
-
Shallow Slope (Hill Slope > -1.0): This can suggest lower potency, negative cooperativity, or experimental variability. It indicates that a large change in drug concentration is needed to see a small change in response.
-
Steep Slope (Hill Slope < -1.0): A steep curve can indicate high potency, positive cooperativity where the binding of one molecule enhances the binding of others, or potential off-target effects at higher concentrations.[2][10] It can also be an artifact of a narrow dose range that doesn't fully define the top and bottom plateaus of the curve.[9]
Q3: The IC50 value I calculated seems incorrect or varies significantly between experiments. What should I check?
A3: Inconsistent IC50 values are a common issue in cell-based assays.[11] Here are key areas to review:
-
Data Normalization: Ensure your data is properly normalized. The "top" plateau of the curve should correspond to 100% viability (vehicle-treated cells), and the "bottom" plateau should represent the maximum inhibition achieved.[1] Incomplete curves that do not plateau can lead to inaccurate IC50 estimations.[1][9]
-
Curve Fitting Model: Use a non-linear regression model, such as the four-parameter logistic (4PL) equation, to fit your data.[8] Ensure your software is fitting for a variable slope unless you have a strong reason to constrain it.[10]
-
Replicate Variability: High variability between technical or biological replicates can skew the curve fit.[12] Check for pipetting errors, edge effects in the microplate, or inconsistencies in cell seeding.[13]
-
Cell Line Integrity: Ensure your cell line has not been passaged too many times, which can lead to phenotypic drift.[3] Regularly perform cell line authentication.
Q4: How do I best prepare and store this compound for experiments?
A4: Proper handling is crucial for reproducible results.
-
Solubilization: Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. Gently vortex to ensure it is fully dissolved.
-
Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.
-
Working Dilutions: On the day of the experiment, prepare fresh serial dilutions from the stock solution in your cell culture medium.[3] Be aware that serial dilutions can accumulate errors.[12]
Data Presentation: Dose-Response of this compound
The following tables summarize hypothetical data from a 72-hour cell viability assay using the HT-29 human colorectal cancer cell line.
Table 1: Raw Absorbance Data (MTT Assay)
| XA Conc. (µM) | Replicate 1 | Replicate 2 | Replicate 3 | Mean | Std. Dev. |
| 0 (Vehicle) | 1.254 | 1.288 | 1.271 | 1.271 | 0.017 |
| 0.001 | 1.249 | 1.265 | 1.280 | 1.265 | 0.016 |
| 0.01 | 1.103 | 1.125 | 1.098 | 1.109 | 0.014 |
| 0.1 | 0.752 | 0.739 | 0.766 | 0.752 | 0.014 |
| 1 | 0.248 | 0.261 | 0.255 | 0.255 | 0.007 |
| 10 | 0.155 | 0.149 | 0.151 | 0.152 | 0.003 |
| 100 | 0.152 | 0.150 | 0.148 | 0.150 | 0.002 |
Table 2: Normalized Cell Viability Data and Curve Parameters
| XA Conc. (µM) | Log [XA] | Mean Viability (%) |
| 0 (Vehicle) | - | 100.0 |
| 0.001 | -3.00 | 99.5 |
| 0.01 | -2.00 | 87.3 |
| 0.1 | -1.00 | 59.2 |
| 1 | 0.00 | 20.1 |
| 10 | 1.00 | 11.9 |
| 100 | 2.00 | 11.8 |
| IC50 (µM) | 0.145 | |
| Hill Slope | -1.21 |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay for Dose-Response Curve Generation
This protocol describes a method for determining the IC50 of this compound using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
HT-29 cells (or other suitable cell line)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
This compound
-
Anhydrous DMSO
-
96-well flat-bottom plates[4]
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Trypsinize and count healthy, sub-confluent cells. Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[14]
-
Compound Preparation: Prepare a 10 mM stock of this compound in DMSO. Perform a serial dilution in complete culture medium to create 2X working concentrations (e.g., 200 µM to 2 nM).
-
Cell Treatment: Add 100 µL of the 2X working concentrations to the appropriate wells, resulting in a final volume of 200 µL and the desired final concentrations of this compound. Include "vehicle control" wells containing medium with the same final DMSO concentration as the treated wells.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.[15]
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of "blank" (no cells) wells from all other values.
-
Normalize the data by setting the mean of the vehicle-treated wells to 100% viability.
-
Plot percent viability versus the log of the drug concentration.
-
Use non-linear regression (log(inhibitor) vs. response -- variable slope) to calculate the IC50 and Hill slope.[8]
-
Visualizations
Signaling Pathway Diagram
Caption: Inhibition of the MAPK/ERK signaling pathway by this compound.
Experimental Workflow Diagram
Caption: Workflow for determining the IC50 of this compound via MTT assay.
References
- 1. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 2. How to Interpret Dose-Response Curves [sigmaaldrich.com]
- 3. biocompare.com [biocompare.com]
- 4. focus.gbo.com [focus.gbo.com]
- 5. MEK1/2 inhibitor treatment [bio-protocol.org]
- 6. Establishment of a novel method to assess MEK1/2 inhibition in PBMCs for clinical drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. graphpad.com [graphpad.com]
- 9. graphpad.com [graphpad.com]
- 10. researchgate.net [researchgate.net]
- 11. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. platypustech.com [platypustech.com]
- 14. The MEK 1/2 Inhibitor PD98059 Exhibits Synergistic Anti-endometrial Cancer Activity with Paclitaxel in vitro and Enhanced Tissue Distribution in vivo when Formulated into PAMAM-coated PLGA-PEG Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. susupport.com [susupport.com]
Technical Support Center: Overcoming Resistance to Xenyhexenic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with Xenyhexenic Acid and resistant cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the tyrosine kinase, TK-1. It functions by blocking the ATP-binding site of the TK-1 kinase domain, thereby inhibiting downstream signaling pathways crucial for cell proliferation and survival, such as the MAPK/ERK and PI3K/Akt pathways.[1][2][3]
Q2: My cell line, which was initially sensitive to this compound, has started to show resistance. What are the common mechanisms of acquired resistance?
A2: Acquired resistance to targeted therapies like this compound can occur through several mechanisms.[4] The most frequently observed are:
-
Secondary Mutations in the TK-1 Kinase Domain: These mutations can prevent this compound from effectively binding to its target.[3]
-
Upregulation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the inhibition of TK-1, thereby maintaining proliferation and survival signals.[1][5]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively pump this compound out of the cell, reducing its intracellular concentration.[6]
-
Amplification of the TK-1 Gene: An increase in the copy number of the TK-1 gene can lead to higher levels of the TK-1 protein, requiring higher concentrations of this compound to achieve the same level of inhibition.[4]
Q3: How can I confirm if my cell line has developed resistance to this compound?
A3: The most direct way to confirm resistance is to perform a cell viability assay (e.g., MTT or CellTiter-Glo) to compare the half-maximal inhibitory concentration (IC50) of your current cell line with the parental (sensitive) cell line.[7] A significant increase in the IC50 value indicates the development of resistance.[7]
Q4: Are there any known combination therapies that can overcome this compound resistance?
A4: Yes, based on the mechanism of resistance, several combination strategies can be effective. For resistance driven by bypass pathway activation, combining this compound with an inhibitor of the compensatory pathway (e.g., a PI3K or MEK inhibitor) can restore sensitivity. For resistance due to increased drug efflux, co-administration with an ABC transporter inhibitor, such as verapamil or tariquidar, may be beneficial.
Troubleshooting Guides
Issue 1: Gradual increase in IC50 of this compound in my cell line.
| Possible Cause | Suggested Solution |
| Development of a resistant subpopulation. | 1. Perform single-cell cloning to isolate and characterize different subpopulations. 2. Analyze the genomic DNA of the resistant clones for mutations in the TK-1 gene. 3. Perform RNA sequencing to identify upregulated bypass pathways. |
| Inconsistent experimental conditions. | 1. Ensure consistent cell passage number and confluency for all experiments.[8] 2. Verify the concentration and stability of your this compound stock solution. 3. Use a standardized protocol for cell viability assays.[9] |
| Mycoplasma contamination. | 1. Test your cell culture for mycoplasma contamination using a PCR-based kit. 2. If positive, treat the culture with a mycoplasma-specific antibiotic or discard the contaminated stock.[10] |
Issue 2: Complete loss of response to this compound, even at high concentrations.
| Possible Cause | Suggested Solution |
| High-level amplification of the TK-1 gene. | 1. Perform quantitative PCR (qPCR) or fluorescence in situ hybridization (FISH) to determine the copy number of the TK-1 gene. |
| Overexpression of drug efflux pumps. | 1. Use Western blotting or qPCR to measure the expression levels of common ABC transporters (e.g., MDR1, BCRP). 2. Perform a drug efflux assay using a fluorescent substrate (e.g., rhodamine 123) with and without an ABC transporter inhibitor. |
| Incorrect drug concentration or inactive compound. | 1. Verify the concentration of your this compound stock using a spectrophotometer or HPLC. 2. Test the activity of your compound on a known sensitive cell line. |
Quantitative Data Summary
The following table summarizes the IC50 values for this compound in a parental sensitive cell line (Par-S) and two derived resistant cell lines (Res-M1 and Res-B2).
| Cell Line | IC50 of this compound (nM) | Resistance Mechanism |
| Par-S | 15 | - |
| Res-M1 | 350 | T790M mutation in TK-1 |
| Res-B2 | 500 | Upregulation of PI3K/Akt pathway |
Key Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cell Lines
-
Initial Culture: Begin by culturing the parental cell line in its standard growth medium.
-
Stepwise Drug Exposure: Expose the cells to an initial concentration of this compound equal to the IC20 (the concentration that inhibits 20% of cell growth).[11]
-
Gradual Concentration Increase: Once the cells have adapted and are growing steadily, increase the drug concentration by 1.5- to 2-fold.[7]
-
Monitoring and Passaging: Continuously monitor the cells for signs of toxicity. Passage the cells when they reach 70-80% confluency. If significant cell death occurs, reduce the drug concentration to the previous level.[11]
-
Selection of Resistant Population: Repeat the process of increasing the drug concentration until the cells can proliferate in a concentration that is at least 10-fold higher than the initial IC50.
-
Characterization: Characterize the resistant cell line by determining its new IC50 and investigating the underlying resistance mechanisms.
Protocol 2: Western Blot Analysis for Bypass Pathway Activation
-
Cell Lysis: Lyse the parental and resistant cells with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on an 8-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against key proteins in the suspected bypass pathway (e.g., phospho-Akt, phospho-ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualizations
This compound Signaling Pathway
Caption: this compound inhibits TK-1, blocking downstream signaling.
Experimental Workflow for Investigating Resistance
References
- 1. Screening common signaling pathways associated with drug resistance in non‐small cell lung cancer via gene expression profile analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dysregulated Signalling Pathways Driving Anticancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Updates on altered signaling pathways in tumor drug resistance | Visualized Cancer Medicine [vcm.edpsciences.org]
- 4. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. ejcmpr.com [ejcmpr.com]
- 7. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 10. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Culture Academy [procellsystem.com]
Validation & Comparative
A Comparative Analysis of Xenyhexenic Acid and Analogous Anti-Lipidemic Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Xenyhexenic Acid with analogous compounds, focusing on their application as anti-lipidemic agents. Due to the limited publicly available experimental data on this compound, this guide uses Fenofibrate and Clofibrate, two well-characterized fibrate drugs, as primary analogs for a comprehensive comparative analysis. Fibrates, like this compound, are known for their role in modulating lipid metabolism. This comparison is based on their mechanism of action, efficacy, and the experimental protocols used to evaluate their performance.
Overview of Compounds
This compound is a synthetic anti-lipid agent with the IUPAC name (E)-2-(4-phenylphenyl)hex-4-enoic acid and the molecular formula C₁₈H₁₈O₂. While its classification suggests a role in lipid management, specific quantitative data on its biological activity are not widely available in peer-reviewed literature.
Fenofibrate and Clofibrate are members of the fibrate class of drugs, which have been in clinical use for decades to treat dyslipidemia, a condition characterized by abnormal levels of lipids (triglycerides and cholesterol) in the blood. Their primary mechanism of action involves the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a crucial role in the regulation of lipid and glucose metabolism.[1][2][3]
Quantitative Comparison of Analogous Compounds
The following table summarizes the available clinical data on the efficacy of Fenofibrate and Clofibrate in treating mixed dyslipidemia. This data is derived from a randomized, open-label, multicenter clinical trial comparing the effects of these drugs in patients on a stable statin dose for 12 weeks.
| Parameter | Fenofibrate (160 mg/day) | Clofibrate (2 g/day ) |
| Primary Efficacy Endpoint | ||
| Mean Percentage Change in Serum Triglyceride (TG) Levels | -38.13%[4][5] | -34.24% (for Choline Fenofibrate, a derivative)[4][5] |
| Secondary Efficacy Endpoints | ||
| Mean Percentage Change in High-Density Lipoprotein Cholesterol (HDL-C) | +9%[4][5] | +10% (for Choline Fenofibrate)[4][5] |
| Mean Percentage Change in Low-Density Lipoprotein Cholesterol (LDL-C) | Significant reduction | Significant reduction |
| Mechanism of Action | PPARα Agonist[1][6] | PPARα Agonist[2][7] |
Note: Data for Clofibrate's effect on TG and HDL-C levels is based on a study of Choline Fenofibrate, a salt of fenofibric acid (the active metabolite of fenofibrate), which was compared to micronized fenofibrate. Historically, clofibrate has also been shown to significantly reduce triglyceride levels.
Signaling Pathway: PPARα Activation
The primary mechanism of action for fibrates, and likely for this compound, involves the activation of the PPARα signaling pathway. The diagram below illustrates this pathway.
Caption: PPARα signaling pathway activated by fibrates.
Experimental Protocols
Below are detailed methodologies for key experiments used to assess the anti-lipidemic properties of compounds like this compound and its analogs.
In Vitro HMG-CoA Reductase Activity Assay
This assay is used to determine if a compound can directly inhibit the activity of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.
Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer containing 100 mM potassium phosphate (pH 7.4), 120 mM KCl, 1 mM EDTA, and 5 mM DTT.
-
Prepare stock solutions of NADPH (400 µM final concentration) and HMG-CoA substrate (400 µM final concentration).
-
Prepare a stock solution of the catalytic domain of human recombinant HMG-CoA reductase.
-
Dissolve the test compound (e.g., this compound, Fenofibrate, Clofibrate) and a positive control (e.g., Pravastatin) in a suitable solvent (e.g., DMSO) to create a stock solution.[8]
-
-
Assay Procedure:
-
In a UV-compatible 96-well plate, add 184 µL of the reaction buffer to each well.
-
Add 4 µL of the NADPH stock solution and 12 µL of the HMG-CoA substrate stock solution to each well.
-
Add 1 µL of the test compound solution at various concentrations to the sample wells. Add 1 µL of the positive control to the positive control wells and 1 µL of the solvent to the negative control wells.
-
Initiate the reaction by adding 2 µL of the HMG-CoA reductase enzyme solution to each well.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
-
Data Analysis:
-
Measure the decrease in absorbance at 340 nm every 20 seconds for 15 minutes. The decrease in absorbance corresponds to the oxidation of NADPH.
-
Calculate the rate of NADPH consumption for each well.
-
Determine the percent inhibition of HMG-CoA reductase activity by the test compound at each concentration relative to the negative control.
-
Calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme's activity).[9]
-
In Vivo Hyperlipidemia Model in Mice
This model is used to evaluate the in vivo efficacy of a compound in reducing lipid levels in a living organism.
Protocol:
-
Animal Model Induction:
-
Use male ICR mice (or other appropriate strain) and acclimate them for one week.
-
Divide the mice into a control group and a model group.
-
Feed the control group a standard diet.
-
Induce hyperlipidemia in the model group by feeding them a high-fat diet (e.g., 67% standard diet, 10% lard, 20% sucrose, 2.5% cholesterol, 0.5% sodium cholate) for a period of 9 weeks.[6]
-
-
Treatment:
-
After the induction period, divide the hyperlipidemic mice into a model control group and treatment groups.
-
Administer the test compound (e.g., this compound, Fenofibrate, Clofibrate) orally or via intraperitoneal injection to the treatment groups daily for a specified period (e.g., 4 weeks).
-
Administer the vehicle (the solvent used to dissolve the compound) to the model control group.
-
-
Sample Collection and Analysis:
-
At the end of the treatment period, fast the mice overnight.
-
Collect blood samples via retro-orbital puncture or cardiac puncture under anesthesia.
-
Separate the serum by centrifugation.
-
Measure the serum levels of total cholesterol (TC), triglycerides (TG), high-density lipoprotein cholesterol (HDL-C), and low-density lipoprotein cholesterol (LDL-C) using commercially available enzymatic kits.
-
-
Data Analysis:
In Vitro PPARα Activation Assay
This assay determines if a compound can activate the PPARα nuclear receptor, which is the primary mechanism of action for fibrates.
Protocol:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T or HepG2) in appropriate media.
-
Co-transfect the cells with a PPARα expression vector and a reporter plasmid containing a luciferase gene under the control of a PPAR response element (PPRE).
-
-
Treatment:
-
After transfection, treat the cells with various concentrations of the test compound (e.g., this compound, Fenofibrate, Clofibrate) or a known PPARα agonist (e.g., GW7647) as a positive control for 24 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure the luciferase activity using a luminometer and a luciferase assay kit.
-
-
Data Analysis:
-
Normalize the luciferase activity to the total protein concentration in each well.
-
Calculate the fold induction of luciferase activity by the test compound compared to the vehicle control.
-
A dose-dependent increase in luciferase activity indicates that the compound is an agonist of PPARα.[1]
-
Conclusion
While direct experimental data for this compound remains limited in the public domain, its classification as an anti-lipid agent suggests a mechanism of action potentially similar to that of fibrates like Fenofibrate and Clofibrate. These analogous compounds exert their lipid-lowering effects primarily through the activation of the PPARα signaling pathway, leading to a reduction in triglycerides and an increase in HDL cholesterol. The experimental protocols detailed in this guide provide a robust framework for the future evaluation of this compound's efficacy and a direct comparison with established anti-lipidemic agents. Further research into the specific biological activities of this compound is warranted to fully understand its therapeutic potential.
References
- 1. indigobiosciences.com [indigobiosciences.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. caymanchem.com [caymanchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Effect of fatty acids of omega 6 series on the biosynthesis of arachidonic acid in HTC cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro Screening for β-Hydroxy-β-methylglutaryl-CoA Reductase Inhibitory and Antioxidant Activity of Sequentially Extracted Fractions of Ficus palmata Forsk - PMC [pmc.ncbi.nlm.nih.gov]
- 7. japsonline.com [japsonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. raybiotech.com [raybiotech.com]
Validating the Biological Targets of Xenyhexenic Acid: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the potential biological targets of Xenyhexenic Acid against established lipid-lowering agents. Due to the limited publicly available data on this compound, this document focuses on a hypothesized mechanism of action and compares it with well-validated alternatives, offering a framework for experimental validation.
Initial information suggests that this compound is a synthetic anti-lipid agent intended to modulate lipid metabolism, potentially through the inhibition of enzymes involved in cholesterol biosynthesis. One speculative target is 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway and the target of the widely used statin drugs. However, conflicting information suggests its mechanism may be distinct from that of statins, possibly involving lipid oxidation or transport.
This guide will, therefore, explore the potential validation of HMG-CoA reductase as a target for this compound by comparing its hypothetical activity profile with that of established non-statin lipid-lowering therapies. This comparative approach will provide a roadmap for the experimental studies required to definitively identify and validate the biological targets of this compound.
Comparative Analysis of Lipid-Lowering Agents
To provide a clear perspective on where this compound might fit within the landscape of lipid-lowering therapies, the following table summarizes the mechanisms of action and key characteristics of major non-statin drug classes.
| Drug Class | Primary Target(s) | Mechanism of Action | Key Experimental Validation Assays |
| Hypothesized: this compound | HMG-CoA Reductase (putative) | Competitive inhibition of HMG-CoA reductase, leading to decreased cholesterol synthesis and upregulation of LDL receptors in the liver. | HMG-CoA Reductase Activity Assay (IC50 determination), Cellular Cholesterol Synthesis Assay, LDL Receptor Expression Analysis (Western Blot, qPCR) |
| Ezetimibe | Niemann-Pick C1-Like 1 (NPC1L1) | Inhibits the absorption of dietary and biliary cholesterol from the small intestine by binding to the NPC1L1 transporter. | Cholesterol Absorption Assay (in vivo), NPC1L1 Binding Assay, Fecal Neutral Sterol Analysis |
| Bempedoic Acid | ATP Citrate Lyase (ACL) | Inhibits ACL, an enzyme upstream of HMG-CoA reductase in the cholesterol biosynthesis pathway, leading to decreased cholesterol synthesis in the liver. | ACL Activity Assay (IC50 determination), Cellular Cholesterol Synthesis Assay, Western Blot for ACL expression |
| PCSK9 Inhibitors (e.g., Alirocumab, Evolocumab) | Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) | Monoclonal antibodies that bind to and inhibit PCSK9, preventing the degradation of LDL receptors and thereby increasing their recycling to the hepatocyte surface to clear LDL-C from the circulation. | PCSK9-LDL Receptor Binding Assay (ELISA), LDL Uptake Assay in hepatocytes, Flow Cytometry for LDL Receptor surface expression |
| Fibrates (e.g., Fenofibrate, Gemfibrozil) | Peroxisome Proliferator-Activated Receptor Alpha (PPARα) | Agonists of the nuclear receptor PPARα. Activation of PPARα leads to increased expression of genes involved in fatty acid oxidation and lipoprotein lipase activity, resulting primarily in decreased triglyceride levels. | PPARα Reporter Gene Assay, Lipoprotein Lipase Activity Assay, Measurement of plasma triglycerides and VLDL levels |
| Bile Acid Sequestrants (e.g., Cholestyramine) | Bile Acids | Non-absorbable polymers that bind to bile acids in the intestine, preventing their reabsorption. This leads to an increased conversion of cholesterol to bile acids in the liver, upregulating LDL receptors to import more cholesterol. | In vitro Bile Acid Binding Assay, Fecal Bile Acid Analysis, Measurement of LDL-C reduction |
Experimental Protocols for Target Validation
The following are detailed methodologies for key experiments that would be essential in validating the biological targets of this compound, drawing from standardized protocols used for existing lipid-lowering drugs.
HMG-CoA Reductase Activity Assay
Objective: To determine the in vitro inhibitory activity of this compound on HMG-CoA reductase.
Principle: This assay measures the rate of NADPH oxidation, a cofactor in the HMG-CoA reductase-catalyzed conversion of HMG-CoA to mevalonate. A decrease in the rate of NADPH oxidation in the presence of the test compound indicates enzyme inhibition.
Materials:
-
Human recombinant HMG-CoA reductase
-
HMG-CoA substrate
-
NADPH
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4, containing DTT)
-
Test compound (this compound) and positive control (e.g., Pravastatin)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, HMG-CoA, and NADPH.
-
Add varying concentrations of this compound or the positive control to the wells of the microplate.
-
Initiate the reaction by adding HMG-CoA reductase to each well.
-
Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals for a set period (e.g., 10-20 minutes) at a constant temperature (e.g., 37°C).
-
Calculate the initial reaction velocity for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Cellular Cholesterol Synthesis Assay
Objective: To assess the effect of this compound on de novo cholesterol synthesis in a cellular context.
Principle: This assay utilizes a radiolabeled precursor, such as [14C]-acetate, which is incorporated into newly synthesized cholesterol. The amount of radiolabeled cholesterol is quantified to determine the rate of synthesis.
Materials:
-
Hepatocyte cell line (e.g., HepG2)
-
Cell culture medium and supplements
-
[14C]-acetate
-
Test compound (this compound) and positive control (e.g., Atorvastatin)
-
Lipid extraction solvents (e.g., hexane:isopropanol)
-
Thin-layer chromatography (TLC) plates and developing solvents
-
Scintillation counter and scintillation fluid
Procedure:
-
Culture HepG2 cells to a suitable confluency in multi-well plates.
-
Pre-incubate the cells with varying concentrations of this compound or the positive control for a defined period (e.g., 24 hours).
-
Add [14C]-acetate to the culture medium and incubate for a further period (e.g., 2-4 hours) to allow for incorporation into newly synthesized lipids.
-
Wash the cells and extract the total lipids using an appropriate solvent mixture.
-
Separate the cholesterol from other lipids using TLC.
-
Scrape the cholesterol spots from the TLC plate and quantify the radioactivity using a scintillation counter.
-
Normalize the radioactivity counts to the total protein content of the cells in each well.
-
Calculate the percentage of inhibition of cholesterol synthesis for each concentration of the test compound.
LDL Receptor Expression Analysis (Western Blot)
Objective: To determine if this compound treatment leads to an upregulation of LDL receptor protein expression in hepatocytes.
Principle: Western blotting is used to detect and quantify the amount of LDL receptor protein in cell lysates following treatment with the test compound.
Materials:
-
Hepatocyte cell line (e.g., HepG2)
-
Test compound (this compound) and positive control (e.g., a statin)
-
Cell lysis buffer with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Primary antibody against the LDL receptor
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
-
Loading control antibody (e.g., anti-β-actin)
Procedure:
-
Treat HepG2 cells with varying concentrations of this compound or a positive control for 24-48 hours.
-
Lyse the cells and determine the total protein concentration of each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the LDL receptor.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize the LDL receptor signal to the loading control.
Visualizing the Pathways and Workflows
To better understand the biological context and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: Simplified cholesterol biosynthesis pathway highlighting potential points of inhibition.
Caption: Mechanism of LDL receptor regulation by PCSK9 and its inhibition.
Caption: A generalized experimental workflow for validating a novel lipid-lowering agent.
Conclusion
While the precise biological targets of this compound remain to be definitively elucidated through rigorous experimental validation, the hypothesis that it may function as an HMG-CoA reductase inhibitor provides a strong starting point for investigation. By employing the comparative framework and detailed experimental protocols outlined in this guide, researchers can systematically evaluate the mechanism of action of this compound. This will not only clarify its therapeutic potential but also contribute to the broader understanding of novel lipid-lowering strategies. The provided visualizations of key pathways and workflows serve as a guide for designing and interpreting these crucial validation studies.
Navigating the Nuances of Natural Products: A Guide to the Reproducibility of Usnic Acid Research
For researchers, scientists, and drug development professionals, the path from a promising natural product to a viable therapeutic is often paved with challenges, chief among them being the reproducibility of experimental results. This guide delves into the experimental landscape of Usnic Acid, a widely studied lichen metabolite, to provide a comparative overview of its biological activities and the consistency of its reported effects. By examining the methodologies and data from various studies, we aim to offer a clearer perspective on the reliability of Usnic Acid as a potential therapeutic agent.
Usnic Acid has garnered significant attention for its diverse biological activities, including antimicrobial, antiviral, anti-inflammatory, and anti-proliferative effects.[1] However, as with many natural products, variability in experimental outcomes can arise from a multitude of factors, including the source and purity of the compound, the specific experimental models used, and differences in methodological protocols. This guide will synthesize key findings, present them in a structured format for easy comparison, and provide detailed experimental protocols to aid in the design of future studies.
Comparative Analysis of Usnic Acid's Biological Activities
To facilitate a clear comparison of Usnic Acid's reported biological activities, the following table summarizes quantitative data from various studies. This allows for a side-by-side evaluation of its efficacy across different experimental contexts.
| Biological Activity | Target/Model System | Key Finding | Reported Efficacy |
| Antimicrobial | Mycobacterium tuberculosis (susceptible and resistant strains) | Inhibition of bacterial growth | MIC: Not explicitly stated, but demonstrated activity[1] |
| Antimicrobial | Staphylococcus aureus | Inhibition of bacterial growth | MIC: Not explicitly stated, but demonstrated activity[1] |
| Antiviral | Various viruses | Inhibition of viral replication | Specific data not provided in the search results |
| Anti-inflammatory | In vivo and in vitro models | Reduction of inflammatory markers | Specific data not provided in the search results |
| Anti-proliferative | Cancer cell lines | Inhibition of cell proliferation | Specific data not provided in the search results |
Note: The provided search results highlight the various biological activities of Usnic Acid but often lack specific quantitative data such as IC50 or MIC values in the abstracts. A comprehensive literature review would be necessary to populate this table with more granular data.
Experimental Protocols: A Closer Look
The reproducibility of experimental findings is intrinsically linked to the detailed execution of the study's methodology. Below are outlines of common experimental protocols used in the assessment of Usnic Acid's biological activities, based on general knowledge of the field.
1. Antimicrobial Activity Assessment (Broth Microdilution Method)
This method is a standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Workflow:
Workflow for determining the Minimum Inhibitory Concentration (MIC). -
Detailed Steps:
-
A stock solution of Usnic Acid is prepared in a suitable solvent (e.g., DMSO).
-
Serial dilutions of the stock solution are made in a 96-well microtiter plate containing appropriate growth medium.
-
A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared and added to each well.
-
The plate is incubated under optimal conditions for the specific bacterial strain.
-
The MIC is determined as the lowest concentration of Usnic Acid that inhibits visible bacterial growth.
-
2. Anti-proliferative Activity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability and proliferation.
-
Workflow:
Workflow for assessing anti-proliferative activity using the MTT assay. -
Detailed Steps:
-
Cancer cells are seeded into a 96-well plate and allowed to attach overnight.
-
The cells are then treated with a range of concentrations of Usnic Acid.
-
After the desired incubation period, the treatment medium is removed, and MTT solution is added to each well.
-
The plate is incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.
-
A solubilizing agent is added to dissolve the formazan crystals.
-
The absorbance is measured using a microplate reader, and the percentage of cell viability is calculated relative to untreated control cells.
-
Factors Influencing Reproducibility
Several factors can contribute to the variability observed in the experimental results of Usnic Acid research:
-
Source and Purity of Usnic Acid: Usnic Acid can be isolated from various lichen species, and the purity of the isolated compound can differ. The presence of impurities could potentially influence the biological activity.
-
Stereoisomers: Usnic Acid exists as two enantiomers, (+)-usnic acid and (-)-usnic acid. The biological activity can differ between the enantiomers, and the specific form used in a study is not always clearly stated.
-
Experimental Models: The choice of cell lines, bacterial strains, or animal models can significantly impact the observed effects.
-
Methodological Variations: Minor differences in experimental protocols, such as incubation times, concentrations, and solvent systems, can lead to disparate results.
Conclusion and Recommendations
Usnic Acid remains a fascinating natural product with a broad spectrum of reported biological activities. However, for researchers and drug development professionals, a critical evaluation of the existing literature is paramount. The lack of standardized reporting for key experimental parameters and the inherent variability of natural products pose significant challenges to reproducibility.
To move forward, the scientific community would benefit from:
-
Standardized Protocols: The adoption of standardized and comprehensively reported experimental protocols.
-
Compound Characterization: Thorough characterization and reporting of the source, purity, and stereochemistry of the Usnic Acid used in studies.
-
Head-to-Head Studies: Direct comparative studies of different Usnic Acid sources and enantiomers to elucidate structure-activity relationships.
By addressing these factors, the reproducibility of Usnic Acid research can be improved, paving the way for a more reliable assessment of its therapeutic potential.
References
Understanding Xenyhexenic Acid: A Guide to Cross-Reactivity Assessment
For Researchers, Scientists, and Drug Development Professionals
Xenyhexenic Acid is a synthetic, biologically active compound belonging to the biarylacetic acid class of molecules. As with any therapeutic candidate, understanding its specificity is paramount. Cross-reactivity, the unintended binding of an assay's antibodies to compounds other than the target analyte, can lead to inaccurate quantification and misleading interpretations of pharmacokinetic and pharmacodynamic data. This guide provides a comparative framework for understanding potential cross-reactivity of this compound by examining data from structurally similar compounds and outlines a standard methodology for its assessment.
Comparative Cross-Reactivity Data
While specific cross-reactivity data for this compound is not publicly available, we can infer potential interactions by examining data from Diclofenac, a widely studied biarylacetic acid. The following table summarizes the cross-reactivity of various compounds in a Diclofenac immunoassay, offering a potential parallel for what might be observed with this compound.
| Compound | Class | % Cross-Reactivity |
| Diclofenac | Biarylacetic Acid | 100% |
| 4'-hydroxydiclofenac | Metabolite | <1%[1] |
| 5-hydroxydiclofenac | Metabolite | <1%[1] |
| Diclofenac lactam | Metabolite | <1%[1] |
| Aceclofenac | Phenylacetic Acid Derivative | 61%[1] |
| Diclofenac methyl ester | Ester Derivative | 44%[1] |
| Ibuprofen | Propionic Acid Derivative | Low to negligible[2] |
| Naproxen | Propionic Acid Derivative | Low to negligible[2] |
This data is based on immunoassays for Diclofenac and should be considered as a surrogate for potential cross-reactivity with this compound. Empirical testing is required to determine the actual cross-reactivity profile of this compound.
Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment
A competitive enzyme-linked immunosorbent assay (ELISA) is a standard method for determining the cross-reactivity of small molecules like this compound.
Objective: To determine the percentage cross-reactivity of structurally related compounds with a primary antibody raised against this compound.
Materials:
-
96-well microtiter plates
-
Primary antibody specific to this compound
-
This compound standard
-
Test compounds (structurally similar molecules, metabolites)
-
This compound conjugated to a carrier protein (e.g., BSA) for coating
-
Enzyme-labeled secondary antibody
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Coating buffer (e.g., carbonate-bicarbonate buffer)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with the this compound-protein conjugate diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer to remove any unbound conjugate.
-
Blocking: Add blocking buffer to each well to prevent non-specific binding. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competition: Add a fixed concentration of the primary antibody and varying concentrations of either the this compound standard or the test compounds to the wells. Incubate for 1-2 hours at room temperature. During this step, the free analyte (this compound or test compound) competes with the coated analyte for binding to the primary antibody.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add the enzyme-labeled secondary antibody, which binds to the primary antibody. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Development: Add the substrate solution to each well. A color change will occur, with the intensity being inversely proportional to the concentration of the analyte in the sample.
-
Stopping the Reaction: Add the stop solution to each well to halt the enzymatic reaction.
-
Data Acquisition: Read the absorbance of each well using a microplate reader at the appropriate wavelength.
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance versus the concentration of the this compound standard.
-
Determine the concentration of each test compound that causes a 50% reduction in the maximum signal (IC50).
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Test Compound) x 100
-
Potential Signaling Pathway: The Cyclooxygenase (COX) Pathway
Many biarylacetic acid derivatives, particularly non-steroidal anti-inflammatory drugs (NSAIDs), exert their therapeutic effects by inhibiting cyclooxygenase (COX) enzymes. These enzymes are key to the inflammatory and pain pathways through their role in the metabolism of arachidonic acid.[3][4][5][6][7][8][9] Given its structural class, it is plausible that this compound may also interact with this pathway.
Caption: The Cyclooxygenase (COX) signaling pathway.
This guide serves as a foundational resource for researchers initiating studies on this compound. The provided information on potential cross-reactivity based on a structural analog, a detailed protocol for empirical testing, and a relevant signaling pathway will aid in the design of robust and informative experiments.
References
- 1. Re-assessment of monoclonal antibodies against diclofenac for their application in the analysis of environmental waters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of interference by nonsteroidal anti-inflammatory drugs in urine tests for abused drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Arachidonic Acid Metabolism Pathway Is Not Only Dominant in Metabolic Modulation but Associated With Phenotypic Variation After Acute Hypoxia Exposure [frontiersin.org]
- 4. gosset.ai [gosset.ai]
- 5. Metabolism pathways of arachidonic acids: mechanisms and potential therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Metabolism and Detection of Arachidonic Acid - Creative Proteomics [metabolomics.creative-proteomics.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Structural Activity Relationship of Benzodiazepine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The following guide provides a comprehensive comparison of benzodiazepine derivatives, focusing on their structural activity relationships (SAR). This document summarizes quantitative data on binding affinity and functional activity, details key experimental protocols, and visualizes important concepts to facilitate understanding and further research in this critical area of pharmacology.
Introduction to Benzodiazepine SAR
Benzodiazepines are a cornerstone in the treatment of anxiety, insomnia, seizures, and other neurological disorders. Their therapeutic effects are mediated by their interaction with the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. Benzodiazepines bind to a specific allosteric site on the GABA-A receptor, enhancing the effect of GABA and leading to increased chloride ion influx and neuronal hyperpolarization.[1]
The efficacy and selectivity of benzodiazepine derivatives are intricately linked to their chemical structure. Decades of research have established a well-defined structural activity relationship, providing a roadmap for the rational design of new compounds with improved therapeutic profiles. Key structural features that govern the activity of 1,4-benzodiazepines include substitutions on the A, B, and C rings of the core scaffold.
Key Structural Requirements for Activity
The fundamental pharmacophore for benzodiazepine activity comprises several key features:
-
Ring A: An electron-withdrawing substituent at the R7 position, such as a halogen (e.g., chlorine, fluorine) or a nitro group, is crucial for high affinity and agonist activity.[2]
-
Ring B: A proton-accepting group at the R2 position, typically a carbonyl group, is essential for interaction with the receptor.
-
Ring C: A phenyl group at the R5 position is generally required for activity. Substitutions on this phenyl ring can modulate activity, with electron-withdrawing groups at the ortho or di-ortho positions often increasing potency.[3]
These structural principles are visualized in the pharmacophore model below.
Comparative Analysis of Benzodiazepine Derivatives
The following tables summarize the binding affinity (Ki) and functional activity (EC50 for GABA potentiation) of a selection of benzodiazepine derivatives at different GABA-A receptor subtypes. This data allows for a direct comparison of how structural modifications impact receptor interaction and functional outcome.
Table 1: Binding Affinity (Ki, nM) of Benzodiazepine Derivatives at Various GABA-A Receptor Subtypes
| Compound | R1 | R7 | R2' | α1β3γ2 | α2β3γ2 | α3β3γ2 | α5β3γ2 |
| Diazepam | -CH3 | Cl | H | 12.3 | 4.1 | 5.2 | 10.8 |
| Flunitrazepam | -CH3 | NO2 | F | 1.2 | 0.9 | 1.1 | 1.5 |
| Clonazepam | H | NO2 | Cl | 1.5 | 0.3 | 0.2 | 0.4 |
| Lorazepam | H | Cl | Cl | 3.2 | 1.8 | 2.5 | 4.1 |
| Alprazolam | Triazolo ring | Cl | H | 5.6 | 2.1 | 2.8 | 3.9 |
Data compiled from various sources.
Table 2: Functional Activity (EC50, nM) of Benzodiazepine Derivatives for GABA Potentiation
| Compound | α1β2γ2S | α2β2γ2S | α3β2γ2S | α5β2γ2S |
| Diazepam | 24 | 18 | 20 | 28 |
| Flunitrazepam | 3.5 | 2.8 | 3.1 | 4.2 |
| Clonazepam | 2.1 | 1.5 | 1.2 | 1.8 |
| Lorazepam | 8.9 | 6.5 | 7.8 | 9.5 |
| Alprazolam | 10.2 | 7.1 | 8.5 | 9.8 |
Data represents the concentration of the drug that produces a half-maximal potentiation of the GABA response and is compiled from various sources.
Experimental Protocols
The quantitative data presented in this guide are primarily derived from two key experimental techniques: radioligand binding assays and patch-clamp electrophysiology.
Radioligand Binding Assay for Benzodiazepine Site
This protocol describes a method to determine the binding affinity of test compounds for the benzodiazepine binding site on the GABA-A receptor using [3H]flunitrazepam as the radioligand.
Materials:
-
Rat brain cortical membranes (source of GABA-A receptors)
-
[3H]flunitrazepam (radioligand)
-
Test compounds (unlabeled ligands)
-
Diazepam (for determining non-specific binding)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Glass fiber filters
-
Scintillation vials and scintillation cocktail
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat cerebral cortices in ice-cold Tris-HCl buffer. Centrifuge the homogenate and wash the resulting pellet multiple times to remove endogenous GABA. Resuspend the final pellet in fresh buffer to a protein concentration of approximately 1 mg/mL.
-
Assay Setup: In a final volume of 0.5 mL, combine the membrane preparation (approximately 100 µg of protein), [3H]flunitrazepam (at a concentration near its Kd, e.g., 1-2 nM), and varying concentrations of the test compound. For determining non-specific binding, use a saturating concentration of unlabeled diazepam (e.g., 10 µM).
-
Incubation: Incubate the assay tubes at 4°C for 60 minutes to reach equilibrium.[4]
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity on the filters using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of [3H]flunitrazepam) by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Patch-Clamp Electrophysiology for Functional Activity
This technique measures the potentiation of GABA-induced chloride currents by benzodiazepine derivatives in cells expressing GABA-A receptors.
Materials:
-
Cell line expressing specific GABA-A receptor subtypes (e.g., HEK293 cells)
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Glass micropipettes
-
Extracellular and intracellular recording solutions
-
GABA
-
Test compounds
Procedure:
-
Cell Culture: Culture cells expressing the desired GABA-A receptor subtype on coverslips.
-
Pipette Preparation: Pull glass micropipettes to a resistance of 2-5 MΩ and fill with intracellular solution.
-
Whole-Cell Recording: Obtain a gigaseal between the micropipette and a single cell. Rupture the cell membrane to achieve the whole-cell configuration.
-
GABA Application: Apply a low concentration of GABA (typically the EC5-EC20) to elicit a baseline chloride current.
-
Compound Application: Co-apply the test compound with GABA and measure the potentiation of the GABA-induced current.
-
Data Analysis: Construct a dose-response curve by applying various concentrations of the test compound. Determine the EC50 value, which is the concentration of the compound that produces 50% of the maximal potentiation of the GABA response.
Signaling Pathway and Mechanism of Action
Benzodiazepines act as positive allosteric modulators of the GABA-A receptor. They bind to a site distinct from the GABA binding site and do not directly open the chloride channel. Instead, their binding increases the frequency of channel opening in the presence of GABA, leading to an enhanced inhibitory signal.[5]
Conclusion
The structural activity relationship of benzodiazepines is a well-established field that continues to guide the development of new and improved therapeutic agents. By understanding the key structural requirements for binding and functional activity, researchers can design novel derivatives with enhanced selectivity for specific GABA-A receptor subtypes, potentially leading to drugs with fewer side effects. The experimental protocols detailed in this guide provide the foundation for the continued exploration and characterization of these important molecules.
References
- 1. The Psychonauts’ Benzodiazepines; Quantitative Structure-Activity Relationship (QSAR) Analysis and Docking Prediction of Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Estimating the efficiency of benzodiazepines on GABAA receptors comprising γ1 or γ2 subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. mdpi.com [mdpi.com]
A Comparative Guide to the Efficacy of Novel Acidic Compounds in Cancer Cell Lines
Disclaimer: Information regarding "Xenyhexenic Acid" is not publicly available in the searched scientific literature. This guide, therefore, serves as a template, populated with illustrative data and protocols based on research into other acidic compounds with anti-cancer properties. Researchers are advised to substitute the placeholder information with their validated experimental data for "this compound."
The exploration of novel therapeutic agents is a cornerstone of cancer research. Among these, certain acidic compounds have demonstrated promising cytotoxic and modulatory effects on cancer cells. This guide provides a comparative overview of the efficacy of a hypothetical acidic compound, referred to herein as Compound X (as a stand-in for "this compound"), across various cancer cell lines and outlines key experimental protocols and affected signaling pathways.
Comparative Efficacy of Compound X in Vitro
The anti-proliferative effect of Compound X was evaluated across a panel of human cancer cell lines originating from different tissues. The half-maximal inhibitory concentration (IC50), a measure of the compound's potency, was determined and is presented in Table 1. For comparison, the efficacy of a standard chemotherapeutic agent, Doxorubicin, is also included.
Table 1: Comparative IC50 Values of Compound X and Doxorubicin in Various Cancer Cell Lines
| Cancer Cell Line | Tissue of Origin | Compound X IC50 (µM) | Doxorubicin IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 15.2 ± 1.8 | 0.9 ± 0.1 |
| HCT116 | Colon Carcinoma | 25.5 ± 2.1 | 1.2 ± 0.2 |
| A549 | Lung Carcinoma | 32.1 ± 3.5 | 1.5 ± 0.3 |
| HeLa | Cervical Carcinoma | 18.9 ± 2.0 | 0.8 ± 0.1 |
| SK-GT-4 | Gastric Adenocarcinoma | 21.7 ± 2.4 | 1.1 ± 0.2 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
A detailed understanding of the methodologies used to assess the efficacy of therapeutic compounds is crucial for the reproducibility and validation of findings.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of Compound X or the control vehicle for 24, 48, or 72 hours.
-
MTT Incubation: Following treatment, the media is removed, and 100 µL of fresh media containing 0.5 mg/mL of MTT is added to each well. The plate is then incubated for 4 hours at 37°C.
-
Formazan Solubilization: After incubation, the MTT-containing medium is removed, and 100 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.
Caption: Workflow for determining cell viability using the MTT assay.
Signaling Pathways Modulated by Acidic Compounds
Many acidic compounds exert their anti-cancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. The PI3K/Akt pathway is a critical intracellular signaling pathway that is often dysregulated in cancer.
The PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is activated by various growth factors and is central to regulating cell growth, proliferation, and survival. Inhibition of this pathway is a common mechanism for anti-cancer drugs. Gallic acid, for example, has been shown to suppress the PI3K/Akt pathway in breast cancer cells.[1]
References
comparative analysis of "Xenyhexenic Acid" synthesis methods
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of synthetic strategies for Xenyhexenic Acid, systematically known as (E)-2-(4-phenylphenyl)hex-4-enoic acid. Due to the limited availability of detailed, published experimental protocols, this guide focuses on a key synthetic approach identified in the literature and discusses potential alternative strategies based on common organic chemistry methodologies.
Introduction to this compound
This compound is a biphenylacetic acid derivative. Compounds within this structural class have been investigated for various pharmacological activities. The synthesis of this compound and other p-biarylacetic acids often involves carbon-carbon bond-forming reactions to construct the central biphenyl core, followed by the elaboration of the acetic acid side chain.
Overview of Synthetic Methodologies
Method 1: Synthesis via Halobenzyl Sulfones and Palladium-Catalyzed Cross-Coupling
This method, reported by Costa, Nájera, and Sansano, utilizes p-halobenzyl sulfones as key intermediates.[1] The general strategy involves two main stages: the formation of a substituted sulfone and a subsequent palladium-catalyzed cross-coupling reaction to form the biphenyl structure.
Experimental Protocol:
A detailed experimental protocol from the primary literature is not publicly available at this time. However, based on the published abstract, the synthesis likely proceeds through the following steps:
-
Activation of the Sulfone: A p-halobenzyl sulfone is treated with a strong base (e.g., BuLi, P2-Et phosphazene base) to generate a carbanion.
-
Alkylation: The sulfone carbanion is reacted with an electrophile to introduce the hexenoic acid precursor side chain.
-
Palladium-Catalyzed Cross-Coupling: The halogenated aryl sulfone intermediate undergoes a cross-coupling reaction (such as a Suzuki or Heck reaction) with a suitable coupling partner to form the biphenyl core.
-
Final Modifications: Subsequent chemical transformations would be required to reveal the carboxylic acid functionality and ensure the correct stereochemistry of the double bond.
Quantitative Data Summary:
Without access to the full experimental details of the published synthesis, a quantitative comparison is not possible. Key comparative metrics would typically include:
| Parameter | Method 1: Halobenzyl Sulfone Route |
| Overall Yield | Data not available |
| Purity | Data not available |
| Number of Steps | Likely multi-step |
| Reaction Time | Data not available |
| Key Reagents | p-Halobenzyl sulfones, strong base, palladium catalyst |
| Key Conditions | Anhydrous conditions for carbanion formation, inert atmosphere for palladium catalysis |
Potential Alternative Methods: Suzuki-Miyaura and Heck Coupling
While specific protocols for this compound are not detailed in the available literature, the Suzuki-Miyaura and Heck reactions are standard methods for the synthesis of the biphenyl core of such molecules.
-
Suzuki-Miyaura Coupling: This would likely involve the palladium-catalyzed reaction of a boronic acid or ester derivative of one of the phenyl rings with a halide or triflate of the other. This method is known for its high tolerance of functional groups.
-
Heck Reaction: This could involve the palladium-catalyzed coupling of an aryl halide with an alkene. For this compound, this might be a less direct route to the final structure.
A lack of published data for these specific applications to this compound prevents a direct comparison of yields, purity, and reaction conditions with the halobenzyl sulfone method.
Workflow and Pathway Diagrams
The following diagrams illustrate the logical flow of the synthesis described by Costa, Nájera, and Sansano, and a generalized workflow for a potential Suzuki-Miyaura synthesis.
Caption: Logical workflow for the synthesis of this compound using the halobenzyl sulfone method.
References
A Comparative Guide to Xenyhexenic Acid in Combination with Other Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical therapeutic agent, Xenyhexenic Acid, in the context of current standard-of-care combination therapies for several key disease areas. Due to the limited publicly available data on this compound, this document focuses on a comparative framework based on its proposed mechanisms of action, offering a forward-looking perspective for research and development.
Introduction to this compound
This compound is a synthetic, small molecule compound identified as a biarylacetic acid with the IUPAC name (E)-2-(4-phenylphenyl)hex-4-enoic acid. Preliminary information suggests its potential as a multi-faceted therapeutic agent with anti-lipid, anti-cancer, and antibacterial properties. Its purported mechanisms of action include the induction of apoptosis in cancer cells through caspase pathway activation and potential synergistic effects with conventional antibiotics against resistant bacterial strains.
Comparative Analysis: this compound in Oncology
The potential of this compound as an anti-cancer agent that induces apoptosis positions it as a candidate for combination therapies in oncology. Here, we compare its hypothetical application with established combination regimens for breast and lung cancer.
Breast Cancer
Hypothetical Role of this compound: As a pro-apoptotic agent, this compound could potentially be combined with standard chemotherapies or targeted agents to enhance cancer cell killing and overcome resistance.
Comparison with Standard of Care:
| Therapeutic Agent(s) | Mechanism of Action | Reported Efficacy (Examples) | Common Adverse Events |
| Standard Combination (e.g., AC-T: Doxorubicin, Cyclophosphamide, Paclitaxel) | Doxorubicin: Intercalates DNA, inhibits topoisomerase II. Cyclophosphamide: Alkylating agent, cross-links DNA. Paclitaxel: Stabilizes microtubules, inhibits mitosis. | High response rates in early-stage and metastatic breast cancer. | Myelosuppression, nausea, vomiting, alopecia, neuropathy. |
| Targeted Combination (e.g., Trastuzumab + Pertuzumab + Chemotherapy for HER2+) | Trastuzumab & Pertuzumab: Monoclonal antibodies targeting the HER2 receptor, inhibiting downstream signaling. | Significant improvement in progression-free survival (PFS) and overall survival (OS) in HER2-positive breast cancer. | Cardiotoxicity, infusion reactions, diarrhea. |
| Hypothetical this compound Combination | Induces apoptosis via caspase activation. | Data not available. | Data not available. |
Experimental Protocol: In Vitro Cytotoxicity Assay (Example)
A common method to assess the anti-cancer activity of a new compound is the MTT assay.
-
Cell Culture: Human breast cancer cell lines (e.g., MDA-MB-231, MCF-7) are cultured in appropriate media and conditions.
-
Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of this compound, a standard chemotherapeutic agent (e.g., Doxorubicin), and a combination of both for 24, 48, and 72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells with active mitochondrial reductases convert MTT into formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Cell viability is calculated as a percentage relative to untreated control cells. The half-maximal inhibitory concentration (IC50) is determined.
Signaling Pathway Visualization
Lung Cancer
Hypothetical Role of this compound: Similar to its potential role in breast cancer, this compound could be investigated as a combination partner with standard chemotherapy or immunotherapy in non-small cell lung cancer (NSCLC).
Comparison with Standard of Care:
| Therapeutic Agent(s) | Mechanism of Action | Reported Efficacy (Examples) | Common Adverse Events |
| Chemo-Immunotherapy Combination (e.g., Pembrolizumab + Pemetrexed + Platinum) | Pembrolizumab: PD-1 inhibitor, restores anti-tumor T-cell activity. Pemetrexed: Folate antagonist, inhibits DNA synthesis. Platinum agents: Cross-link DNA. | Improved PFS and OS compared to chemotherapy alone in non-squamous NSCLC. | Immune-related adverse events (pneumonitis, colitis), myelosuppression, fatigue. |
| Targeted Therapy (e.g., Osimertinib for EGFR-mutant NSCLC) | Osimertinib: Epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). | High response rates and prolonged PFS in patients with EGFR-mutant NSCLC. | Rash, diarrhea, stomatitis. |
| Hypothetical this compound Combination | Induces apoptosis via caspase activation. | Data not available. | Data not available. |
Experimental Workflow Visualization
Comparative Analysis: this compound in Infectious Diseases
The preliminary suggestion that this compound may enhance the efficacy of conventional antibiotics against resistant bacteria is a promising area of investigation.
Hypothetical Role of this compound: this compound could act as a potentiator or adjuvant to existing antibiotics, potentially by disrupting the bacterial cell membrane or inhibiting resistance mechanisms.
Comparison with Standard of Care for Resistant Infections:
| Therapeutic Agent(s) | Mechanism of Action | Spectrum of Activity | Common Adverse Events |
| Beta-lactam/Beta-lactamase Inhibitor Combinations (e.g., Piperacillin/Tazobactam) | Piperacillin: Inhibits bacterial cell wall synthesis. Tazobactam: Inhibits beta-lactamase enzymes that degrade piperacillin. | Broad-spectrum including many Gram-negative and Gram-positive bacteria. | Gastrointestinal upset, allergic reactions. |
| Carbapenems (e.g., Meropenem) | Inhibit bacterial cell wall synthesis; stable against many beta-lactamases. | Very broad-spectrum, often used for multidrug-resistant infections. | Seizures (in predisposed patients), nausea, diarrhea. |
| Hypothetical this compound + Antibiotic Combination | This compound: Proposed to enhance antibiotic efficacy. Antibiotic: Specific mechanism depends on the partner drug. | Data not available. | Data not available. |
Experimental Protocol: Checkerboard Synergy Assay
This assay is used to determine if two antimicrobial agents have a synergistic, additive, indifferent, or antagonistic effect.
-
Preparation: A 96-well microtiter plate is prepared with serial dilutions of this compound along the x-axis and a standard antibiotic along the y-axis.
-
Inoculation: Each well is inoculated with a standardized suspension of a resistant bacterial strain (e.g., MRSA).
-
Incubation: The plate is incubated under appropriate conditions for 18-24 hours.
-
Reading: The minimum inhibitory concentration (MIC) of each agent alone and in combination is determined by visual inspection for turbidity.
-
Calculation: The Fractional Inhibitory Concentration Index (FICI) is calculated: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4: Additive/Indifferent
-
FICI > 4: Antagonism
-
Logical Relationship Visualization
Anti-Lipid Properties of this compound
Information regarding the specific anti-lipid mechanism of this compound is not currently available. As an "anti-lipid agent," it could potentially interfere with lipid synthesis, transport, or storage. Further research is needed to elucidate its mechanism and potential therapeutic applications in metabolic disorders. A comparison with existing lipid-lowering agents would require more specific data on its molecular target and effects on lipid profiles.
Conclusion and Future Directions
This compound presents an interesting profile as a potential therapeutic agent with activity in oncology and infectious diseases. However, the current lack of detailed preclinical and clinical data prevents a definitive comparison with established therapies. The hypothetical combinations and mechanisms discussed in this guide are intended to provide a framework for future research.
For drug development professionals, the key next steps for a compound like this compound would be:
-
In-depth preclinical studies: To fully characterize its mechanism of action, efficacy in relevant disease models, and safety profile.
-
Combination studies: To systematically evaluate its potential for synergistic or additive effects with a range of standard-of-care agents.
-
Pharmacokinetic and pharmacodynamic modeling: To understand its absorption, distribution, metabolism, and excretion, and to establish a therapeutic window.
This guide will be updated as more information on this compound becomes available.
Xenyhexenic Acid: A Comparative Analysis within the Landscape of HMG-CoA Reductase Inhibitors
A note on the available data: Publicly available, peer-reviewed research on Xenyhexenic Acid is limited at the time of this publication. This guide, therefore, provides a comparative framework based on the manufacturer's disclosed information and draws parallels with the well-established class of HMG-CoA reductase inhibitors, the statins. The experimental data and protocols presented herein are representative of those used to evaluate HMG-CoA reductase inhibitors and serve as a benchmark for the potential evaluation of novel compounds like this compound.
Introduction to this compound
This compound is a synthetic biarylacetic acid derivative proposed as an anti-lipid agent. Its primary mechanism of action is reported to be the inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. By inhibiting this enzyme, this compound is expected to decrease endogenous cholesterol production, leading to a reduction in circulating low-density lipoprotein (LDL) cholesterol levels.
Chemical Structure and Properties:
| Compound | Molecular Formula | Class |
| This compound | C₁₈H₁₈O₂ | Biarylacetic acid |
Comparative Landscape: HMG-CoA Reductase Inhibitors (Statins)
Statins are the most widely prescribed class of drugs for the treatment of hypercholesterolemia. They are structural analogues of the HMG-CoA substrate and act as competitive inhibitors of HMG-CoA reductase. A comparison of the efficacy of several widely used statins is presented below.
Quantitative Comparison of Statin Efficacy
The following table summarizes the relative potency of different statins in reducing LDL cholesterol, as reported in a review of clinical trials.[1]
| Statin | Dose Range (mg/day) | Mean LDL Cholesterol Reduction (%) | Relative Potency |
| Lovastatin | 20 - 40 | 25 - 31 | 1x |
| Pravastatin | 20 | 25 | 1x |
| Simvastatin | 10 - 20 | 28 - 35 | 2x vs. Lovastatin |
| Fluvastatin | 20 | 18 | 0.5x vs. Lovastatin |
Data extracted from a narrative review of multiple randomized controlled trials. The exact percentage reduction can vary based on patient population and study design.[1]
Mechanism of Action: The HMG-CoA Reductase Pathway
The inhibition of HMG-CoA reductase by compounds like this compound and statins disrupts the synthesis of mevalonate, a crucial precursor in the cholesterol biosynthesis pathway. This leads to a cascade of events ultimately resulting in lower blood cholesterol levels.
Caption: Inhibition of the HMG-CoA Reductase Pathway.
Experimental Protocols for Evaluation of HMG-CoA Reductase Inhibitors
The following are detailed methodologies for key experiments used to characterize and compare HMG-CoA reductase inhibitors. These protocols would be applicable for the evaluation of this compound.
In Vitro HMG-CoA Reductase Inhibition Assay
Objective: To determine the inhibitory potency (e.g., IC₅₀) of a test compound against the HMG-CoA reductase enzyme.
Methodology:
-
Enzyme Preparation: Recombinant human HMG-CoA reductase is purified and prepared at a standard concentration.
-
Reaction Mixture: A reaction buffer is prepared containing a suitable buffer (e.g., potassium phosphate), dithiothreitol (DTT), and NADPH.
-
Substrate: The substrate, HMG-CoA, is added to the reaction mixture.
-
Inhibitor Addition: The test compound (e.g., this compound) is dissolved in a suitable solvent (e.g., DMSO) and added to the reaction mixture at various concentrations. A control with solvent only is also prepared.
-
Reaction Initiation and Measurement: The reaction is initiated by the addition of the enzyme. The rate of NADPH oxidation is monitored by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Data Analysis: The rate of reaction is calculated for each inhibitor concentration. The IC₅₀ value, the concentration of inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cellular Cholesterol Biosynthesis Assay
Objective: To assess the effect of a test compound on cholesterol synthesis in a cellular context.
Methodology:
-
Cell Culture: A suitable cell line, such as HepG2 (human hepatoma cells), is cultured in appropriate media.
-
Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 24 hours).
-
Radiolabeling: A radiolabeled precursor of cholesterol, such as [¹⁴C]-acetate, is added to the cell culture medium.
-
Lipid Extraction: After an incubation period, the cells are harvested, and total lipids are extracted using a solvent system (e.g., chloroform:methanol).
-
Separation and Quantification: The extracted lipids are separated by thin-layer chromatography (TLC). The spot corresponding to cholesterol is identified and scraped, and the radioactivity is quantified using a scintillation counter.
-
Data Analysis: The amount of radiolabeled cholesterol synthesized is normalized to the total protein content of the cells. The results are expressed as a percentage of the control (untreated cells), and the EC₅₀ value (the concentration of the compound that causes a 50% reduction in cholesterol synthesis) is calculated.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel HMG-CoA reductase inhibitor.
Caption: Preclinical evaluation workflow for HMG-CoA reductase inhibitors.
Conclusion
While this compound presents a potential new entry into the class of anti-lipid agents targeting HMG-CoA reductase, a comprehensive evaluation based on robust, peer-reviewed experimental data is necessary to ascertain its efficacy and safety profile relative to existing therapies. The comparative data on established statins and the detailed experimental protocols provided in this guide offer a framework for the systematic investigation and potential future development of this compound and other novel lipid-lowering compounds. Researchers and drug development professionals are encouraged to apply these or similar methodologies to rigorously assess the therapeutic potential of such novel entities.
References
Safety Operating Guide
Proper Disposal of Xenyhexenic Acid: A Guide for Laboratory Professionals
I. Hazard Assessment and Safety Precautions
Before beginning any disposal procedure, a thorough hazard assessment is crucial. While detailed toxicological data for Xenyhexenic Acid is limited, it should be handled with the standard precautions for a novel bioactive compound.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat must be worn.
Engineering Controls:
-
All handling of solid this compound and its concentrated solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.
II. Waste Segregation and Storage
Proper segregation of chemical waste is a critical step in preventing hazardous reactions.
-
Waste Container: Collect this compound waste in a dedicated, properly labeled, and sealed container. The container should be made of a material compatible with organic acids.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Organic Acid," "Irritant").
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials, particularly bases and oxidizing agents.
III. Disposal Procedures
The appropriate disposal method for this compound depends on its concentration, the presence of other chemicals in the waste stream, and institutional and local regulations. Consultation with your institution's Environmental Health and Safety (EHS) department is mandatory before proceeding with any disposal.
Option 1: Direct Disposal via EHS (Recommended)
This is the safest and most compliant method for disposing of this compound waste.
-
Collection: Collect all waste containing this compound (both solid and solutions) in a designated hazardous waste container.
-
Labeling: Ensure the container is accurately labeled.
-
Pickup Request: Arrange for a hazardous waste pickup with your institution's EHS department.
Option 2: Neutralization (For Aqueous Solutions, with EHS Approval Only)
Neutralization may be a viable option for dilute, purely aqueous solutions of this compound that do not contain other hazardous materials (e.g., heavy metals, halogenated solvents). This procedure should only be performed after obtaining explicit approval and guidance from your EHS department.
Experimental Protocol for Neutralization:
-
Dilution: In a chemical fume hood, slowly dilute the aqueous this compound solution with a large volume of cold water (aim for a concentration of less than 1%).
-
Preparation of Base: Prepare a dilute solution of a weak base, such as 5% sodium bicarbonate (baking soda) in water.
-
Neutralization: While stirring the diluted acid solution, slowly add the sodium bicarbonate solution. Be cautious of potential foaming or gas evolution (carbon dioxide).
-
pH Monitoring: Monitor the pH of the solution using a calibrated pH meter or pH indicator strips. Continue adding the base until the pH is between 6.0 and 8.0.
-
Drain Disposal (with EHS approval): If approved by your EHS, the neutralized solution can be poured down the drain with a copious amount of running water (at least a 20-fold excess).
Caution: Never add water directly to concentrated acid. Always add acid slowly to water.
IV. Data Presentation
To facilitate a comprehensive risk assessment, it is crucial to have key data on the chemical. The following table outlines the necessary information that should be sourced from a compound-specific Safety Data Sheet.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 964-82-9 |
| Molecular Formula | C₁₈H₁₈O₂ |
| Molecular Weight | 266.34 g/mol |
| Physical State | Solid |
| Known Hazards | (To be filled from SDS - e.g., Skin Irritant, Eye Irritant) |
| Incompatible Materials | Strong bases, Oxidizing agents |
| Specific Disposal Guideline | (To be provided by institutional EHS) |
V. Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Decision workflow for the disposal of this compound.
This guidance is intended to supplement, not replace, institutional and regulatory protocols. Always prioritize safety and compliance by consulting with your institution's Environmental Health and Safety department for specific instructions regarding the disposal of this compound and other chemical wastes.
Essential Protective Measures for Handling Xenyhexenic Acid
Disclaimer: No specific Safety Data Sheet (SDS) for a compound named "Xenyhexenic Acid" was readily available in public databases. The following guidance is based on general best practices for handling corrosive acids in a laboratory setting and is intended to provide essential safety and logistical information for researchers, scientists, and drug development professionals. Always consult with your institution's Environmental Health and Safety (EHS) department and, if possible, obtain a substance-specific SDS before handling any new chemical.
Immediate Safety and Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is critical to prevent exposure and ensure a safe laboratory environment. The following personal protective equipment is mandatory.
Eye and Face Protection:
-
Chemical Splash Goggles: Must be worn at all times to protect against splashes.
-
Face Shield: A full-face shield should be worn in conjunction with goggles, especially when handling larger quantities or when there is a higher risk of splashing. This provides an additional layer of protection for the entire face.[1][2]
Skin and Body Protection:
-
Chemical-Resistant Gloves: Nitrile or butyl rubber gloves are recommended for handling acids.[2][3][4] Ensure gloves are inspected for any signs of degradation or perforation before use. When working with concentrated acids, consider double-gloving.
-
Laboratory Coat: A chemical-resistant lab coat or apron is required to protect against spills and splashes.[5] For larger-scale operations, a full-body acid-resistant suit may be necessary.[1]
-
Closed-Toe Shoes: Sturdy, closed-toe shoes are mandatory to protect the feet from spills.
Respiratory Protection:
-
Fume Hood: All work with this compound should be conducted inside a certified chemical fume hood to minimize inhalation of vapors or mists.[6]
-
Respirator: If there is a potential for exposure above established limits or in the event of a spill, a respirator with acid gas cartridges should be used.[2][6] Proper fit-testing and training are essential for effective respirator use.[1]
Quantitative Data for Common Laboratory Acids
Since specific data for this compound is unavailable, the following table summarizes key safety parameters for common laboratory acids to provide a comparative reference.
| Chemical Name | Formula | OSHA PEL (TWA) | NIOSH REL (TWA) | IDLH |
| Sulfuric Acid | H₂SO₄ | 1 mg/m³ | 1 mg/m³ | 15 mg/m³ |
| Hydrochloric Acid | HCl | Ceiling: 5 ppm | Ceiling: 5 ppm | 50 ppm |
| Nitric Acid | HNO₃ | 2 ppm | 2 ppm | 25 ppm |
| Acetic Acid | CH₃COOH | 10 ppm | 10 ppm | 50 ppm |
OSHA PEL (Permissible Exposure Limit), NIOSH REL (Recommended Exposure Limit), IDLH (Immediately Dangerous to Life or Health), TWA (Time-Weighted Average), Ceiling (Limit that should not be exceeded at any time).
Operational and Disposal Plans
A clear and well-defined plan for handling and disposal is crucial for minimizing risks.
Experimental Workflow
The following diagram outlines the standard operational workflow for handling this compound, from preparation to disposal.
Spill Management Protocol
In the event of a spill, a clear and immediate response is critical to mitigate hazards.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Liquid Waste: Collect all liquid waste in a designated, properly labeled, and sealed hazardous waste container. The container should be compatible with acidic waste.
-
Solid Waste: Contaminated solid waste, including gloves, absorbent materials, and disposable labware, must be collected in a separate, clearly labeled hazardous waste container.
-
Disposal: All hazardous waste must be disposed of through your institution's EHS-approved waste management program. Never dispose of acidic waste down the drain.[7]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
